Suc-val-pro-phe-pna
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
4-[[(2S)-3-methyl-1-[(2S)-2-[[(2S)-1-(4-nitroanilino)-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxobutan-2-yl]amino]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H35N5O8/c1-18(2)26(32-24(35)14-15-25(36)37)29(40)33-16-6-9-23(33)28(39)31-22(17-19-7-4-3-5-8-19)27(38)30-20-10-12-21(13-11-20)34(41)42/h3-5,7-8,10-13,18,22-23,26H,6,9,14-17H2,1-2H3,(H,30,38)(H,31,39)(H,32,35)(H,36,37)/t22-,23-,26-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNIRAWWVNQTNGK-FXSPECFOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N1CCCC1C(=O)NC(CC2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H35N5O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
581.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to Suc-Val-Pro-Phe-pNA: A Chromogenic Substrate for Serine Proteases
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Succinyl-L-valyl-L-prolyl-L-phenylalanyl-p-nitroanilide, abbreviated as Suc-Val-Pro-Phe-pNA, is a synthetic oligopeptide that serves as a chromogenic substrate for a range of serine proteases. Its primary utility lies in the in vitro characterization of enzyme activity and kinetics, particularly for chymotrypsin and cathepsin G.[1][2] The peptide sequence is designed to mimic the natural recognition sites of these proteases. The terminal p-nitroanilide (pNA) group is the key to its functionality as a reporter molecule. When the amide bond between the phenylalanine residue and the pNA group is cleaved by a protease, the colorless substrate releases the yellow-colored p-nitroaniline. The rate of p-nitroaniline release, which can be quantified spectrophotometrically by measuring the absorbance at 405-410 nm, is directly proportional to the enzymatic activity.[3] This property makes this compound a valuable tool in drug discovery for the screening of protease inhibitors and in fundamental research for the elucidation of enzyme mechanisms.
Physicochemical Properties
| Property | Value |
| Full Name | N-Succinyl-L-valyl-L-prolyl-L-phenylalanyl-p-nitroanilide |
| Abbreviation | This compound |
| Molecular Formula | C29H35N5O8 |
| Appearance | Typically a white to off-white powder |
| Solubility | Soluble in organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) |
Mechanism of Action
The fundamental principle behind the use of this compound is the enzymatic hydrolysis of the peptide bond linking the phenylalanine residue to the p-nitroanilide group. This reaction is catalyzed by serine proteases with chymotrypsin-like specificity, which preferentially cleave peptide bonds C-terminal to large hydrophobic amino acid residues such as phenylalanine, tyrosine, and tryptophan.
The catalytic cycle can be summarized as follows:
-
Enzyme-Substrate Complex Formation: The protease recognizes and binds to the peptide sequence of this compound, forming a non-covalent Michaelis complex.
-
Nucleophilic Attack: A serine residue in the active site of the protease, activated by a nearby histidine residue, performs a nucleophilic attack on the carbonyl carbon of the phenylalanine-pNA peptide bond.
-
Formation of a Tetrahedral Intermediate: This attack results in the formation of a transient, unstable tetrahedral intermediate.
-
Acyl-Enzyme Formation and p-Nitroaniline Release: The intermediate collapses, leading to the cleavage of the peptide bond and the release of the p-nitroaniline molecule. The C-terminal part of the substrate (the succinylated tripeptide) remains covalently attached to the active site serine as an acyl-enzyme intermediate.
-
Deacylation: A water molecule enters the active site and hydrolyzes the acyl-enzyme intermediate, releasing the succinylated peptide and regenerating the free, active enzyme.
The released p-nitroaniline absorbs light maximally at approximately 405-410 nm, providing a continuous and quantitative measure of the rate of the enzymatic reaction.
Quantitative Data: Kinetic Parameters
Specific kinetic parameters such as the Michaelis constant (Km) and the catalytic rate constant (kcat) for this compound are not widely reported in the literature. However, extensive data is available for the structurally and functionally similar substrate, N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide (Suc-AAPF-pNA) , which is also a well-established substrate for chymotrypsin and cathepsin G. The kinetic values for Suc-AAPF-pNA can serve as a valuable reference for estimating the performance of this compound in similar assays.
| Enzyme | Substrate | Km | kcat | kcat/Km (M⁻¹s⁻¹) | Reference |
| Chymotrypsin | Suc-Ala-Ala-Pro-Phe-pNA | 0.09 mM | 83 s⁻¹ | 9.2 x 10⁵ | (DelMar et al., 1979) |
| Cathepsin G (Human Leukocyte) | Suc-Ala-Ala-Pro-Phe-pNA | 0.86 mM | 12 s⁻¹ | 1.4 x 10⁴ | (Nakajima et al., 1979) |
Note: The values presented are from specific studies and may vary depending on the experimental conditions (e.g., pH, temperature, buffer composition).
Experimental Protocols
The following sections provide detailed methodologies for conducting enzymatic assays using chromogenic p-nitroanilide substrates like this compound.
General Assay Principle
The assay is performed by mixing the enzyme with the substrate in a suitable buffer and monitoring the increase in absorbance at 405-410 nm over time using a spectrophotometer, typically a microplate reader. The initial rate of the reaction (V₀) is determined from the linear portion of the absorbance versus time curve.
Chymotrypsin Activity Assay
Materials:
-
α-Chymotrypsin
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Tris-HCl buffer (e.g., 50 mM, pH 8.0) containing CaCl₂ (e.g., 10 mM)
-
Microplate reader or spectrophotometer with temperature control
-
96-well microplates (UV-transparent recommended)
Procedure:
-
Substrate Stock Solution Preparation: Prepare a concentrated stock solution of this compound (e.g., 10 mM) in DMSO.
-
Enzyme Solution Preparation: Prepare a stock solution of α-chymotrypsin in a suitable buffer (e.g., 1 mM HCl) and then dilute to the desired working concentration in the Tris-HCl assay buffer just before use.
-
Assay Setup:
-
Add the assay buffer to the wells of the microplate.
-
Add the enzyme solution to the wells.
-
To initiate the reaction, add the substrate solution to the wells. The final concentration of DMSO should be kept low (typically ≤ 5% v/v) to avoid affecting enzyme activity. A typical final substrate concentration is in the range of 0.1-1 mM.
-
-
Measurement: Immediately place the microplate in the reader, pre-incubated at the desired temperature (e.g., 25°C or 37°C), and measure the absorbance at 405 nm at regular intervals (e.g., every 30 seconds) for a period of 5-10 minutes.
-
Data Analysis:
-
Plot absorbance versus time for each reaction.
-
Determine the initial velocity (V₀) from the slope of the linear portion of the curve (ΔA/min).
-
Convert the rate of change in absorbance to the rate of product formation using the Beer-Lambert law (A = εcl), where ε is the molar extinction coefficient of p-nitroaniline (approximately 8800 M⁻¹cm⁻¹ at 410 nm and pH 7.5).
-
Cathepsin G Activity Assay
Materials:
-
Cathepsin G
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
HEPES or Tris-HCl buffer (e.g., 100 mM, pH 7.5)
-
Microplate reader or spectrophotometer with temperature control
-
96-well microplates
Procedure:
The procedure is similar to the chymotrypsin assay, with potential modifications to the buffer system and enzyme/substrate concentrations.
-
Substrate Stock Solution: Prepare a stock solution of this compound in DMSO (e.g., 20 mM).[4]
-
Enzyme Solution: Prepare a working solution of Cathepsin G in the assay buffer.
-
Assay Setup: Combine the assay buffer, enzyme solution, and substrate solution in the microplate wells. A typical final substrate concentration for Cathepsin G assays is in the range of 1-2 mM.
-
Measurement: Monitor the increase in absorbance at 405 nm at 37°C.
-
Data Analysis: Calculate the enzymatic activity as described for the chymotrypsin assay.
Applications in Research and Drug Development
-
Enzyme Kinetics: this compound is used to determine key kinetic parameters of proteases, providing insights into their catalytic efficiency and substrate specificity.
-
Inhibitor Screening: This substrate is a crucial tool in high-throughput screening (HTS) campaigns to identify and characterize inhibitors of chymotrypsin, cathepsin G, and other related proteases. Such inhibitors have therapeutic potential in various diseases, including inflammatory disorders and cancer.
-
Diagnostic Research: Assays based on the cleavage of this substrate can be adapted to measure protease activity in biological samples, serving as potential biomarkers for certain pathological conditions.
-
Quality Control: In industrial settings, this substrate can be used for the quality control of enzyme preparations.
Conclusion
This compound is a robust and convenient chromogenic substrate for the continuous monitoring of the activity of chymotrypsin, cathepsin G, and other related serine proteases. Its ease of use, coupled with the straightforward spectrophotometric detection of the reaction product, makes it an indispensable tool for researchers and professionals in the fields of biochemistry, molecular biology, and drug development. While specific kinetic data for this particular peptide may be limited, the wealth of information available for analogous substrates provides a solid foundation for its application in a wide range of enzymatic assays.
References
Substrate Specificity of Suc-Val-Pro-Phe-pNA: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthetic peptide substrate N-Succinyl-L-valyl-L-prolyl-L-phenylalanyl-p-nitroanilide (Suc-Val-Pro-Phe-pNA) serves as a valuable tool in the study of serine proteases, particularly those with chymotrypsin-like specificity. Its cleavage by these enzymes results in the release of the chromophore p-nitroaniline (pNA), which can be readily quantified spectrophotometrically, providing a direct measure of enzymatic activity. This technical guide provides a comprehensive overview of the substrate specificity of this compound, with a focus on its interactions with key enzymes such as cathepsin G and chymotrypsin. This document details the kinetic parameters of these interactions, provides experimental protocols for enzyme assays, and illustrates the underlying biochemical pathways and experimental workflows.
Enzyme Specificity and Kinetic Parameters
This compound is a sensitive substrate for a range of chymotrypsin-like serine proteases, including human leukocyte cathepsin G, mammalian chymotrypsin, human and dog skin chymases, and rat mast cell proteases.[1] The specificity of these enzymes is primarily dictated by the amino acid residues at the P1 to P4 positions of the substrate, which interact with the corresponding S1 to S4 binding pockets of the enzyme.
The P1 residue, Phenylalanine (Phe), is a preferred residue for the S1 pocket of chymotrypsin-like enzymes, which typically have a deep, hydrophobic binding pocket that accommodates large aromatic side chains. The crystal structure of human cathepsin G in complex with a similar inhibitor, Suc-Val-Pro-PheP-(OPh)2, reveals that the Phenylalanine side chain interacts with the S1 specificity pocket.[2]
While specific kinetic data for the cleavage of this compound by all relevant enzymes are not extensively reported in the literature, data for similar substrates provide valuable insights into the expected kinetic behavior. For instance, a chymotrypsin-like proteinase from the midgut of Tenebrio molitor larvae exhibits a high catalytic efficiency (kcat/Km) for the similar substrate Suc-Ala-Ala-Pro-Phe-pNA.[3]
The following table summarizes available and inferred kinetic data for the interaction of this compound and similar substrates with relevant serine proteases.
| Enzyme | Substrate | Km (mM) | kcat (s⁻¹) | kcat/Km (s⁻¹M⁻¹) | Reference |
| Tenebrio molitor chymotrypsin-like proteinase | Suc-Ala-Ala-Pro-Phe-pNA | 1.58 | 36.5 | 23,040 | [3] |
| Tenebrio molitor chymotrypsin-like proteinase | Suc-Ala-Ala-Pro-Leu-pNA | 0.5 | - | - | [3] |
| Tenebrio molitor chymotrypsin-like proteinase | Glp-Ala-Ala-Leu-pNA | - | - | 1,920 | [3] |
Experimental Protocols
General Assay Principle
The enzymatic activity is determined by monitoring the rate of p-nitroaniline (pNA) release from the this compound substrate. The liberated pNA absorbs light at a wavelength of 405-410 nm. The initial rate of the reaction is directly proportional to the enzyme concentration under conditions where the substrate is not limiting.
Cathepsin G Activity Assay
This protocol is adapted from commercially available colorimetric assay kits.
Reagents:
-
Assay Buffer: 100 mM HEPES, pH 7.5 at 37°C.
-
Substrate Stock Solution: 20 mM this compound in dimethyl sulfoxide (DMSO).
-
Cathepsin G Enzyme Solution: Prepare a solution of human neutrophil cathepsin G in cold deionized water to the desired concentration (e.g., 1.25 - 2.50 units/ml).
-
p-Nitroaniline (pNA) Standard: 0.1 M pNA in DMSO.
Procedure:
-
Standard Curve Preparation:
-
Prepare a 5 mM pNA working standard by diluting the 0.1 M stock solution in Assay Buffer.
-
Create a standard curve by adding known amounts of the 5 mM pNA standard to wells of a 96-well plate (e.g., 0, 10, 20, 30, 40, 50 nmol/well).
-
Adjust the final volume in each well to 100 µl with Assay Buffer.
-
Read the absorbance at 405 nm.
-
-
Enzyme Reaction:
-
Pipette 1.60 ml of Assay Buffer into a cuvette.
-
Add 0.20 ml of the 20 mM substrate solution.
-
Equilibrate the mixture to 37°C.
-
Initiate the reaction by adding 0.025 ml of the Cathepsin G enzyme solution.
-
Immediately mix by inversion and record the increase in absorbance at 410 nm for approximately 5 minutes.
-
-
Blank Reaction:
-
Prepare a blank by adding 0.025 ml of deionized water instead of the enzyme solution.
-
Measure the absorbance change as described for the enzyme reaction.
-
-
Calculation of Enzyme Activity:
-
Determine the rate of change in absorbance per minute (ΔA410nm/min) from the linear portion of the curve for both the test and blank reactions.
-
Calculate the enzyme activity using the following formula:
Units/ml enzyme = [(ΔA410nm/min Test - ΔA410nm/min Blank) * (Total Volume) * (Dilution Factor)] / [(Molar Extinction Coefficient of pNA) * (Volume of Enzyme)]
The molar extinction coefficient of p-nitroaniline at 410 nm is 8,800 M⁻¹cm⁻¹.
-
Chymotrypsin Activity Assay
A similar protocol can be employed for determining chymotrypsin activity, with potential adjustments to the buffer composition and pH. A common buffer for chymotrypsin assays is 80 mM Tris-HCl, pH 7.8.
Mandatory Visualizations
Caption: Workflow for determining enzyme activity using a chromogenic substrate.
Caption: Schematic of the enzymatic cleavage of the substrate.
Conclusion
This compound is a valuable chromogenic substrate for assaying the activity of chymotrypsin-like serine proteases. Its specificity for enzymes like cathepsin G and chymotrypsin, coupled with a straightforward colorimetric assay, makes it a powerful tool in both basic research and drug discovery. While detailed kinetic parameters for this specific substrate are not always readily available, the information provided in this guide, along with the detailed experimental protocols, offers a solid foundation for its effective use in the laboratory. Further kinetic characterization of its interaction with a broader range of proteases will undoubtedly enhance its utility in dissecting the complex roles of these enzymes in health and disease.
References
An In-depth Technical Guide on the Mechanism of Action of Suc-Val-Pro-Phe-pNA
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action and experimental utilization of the chromogenic substrate N-Succinyl-L-valyl-L-prolyl-L-phenylalanyl-p-nitroanilide (Suc-Val-Pro-Phe-pNA). This peptide substrate is a valuable tool for the detection and kinetic analysis of chymotrypsin and other chymotrypsin-like serine proteases, such as cathepsin G.[1][2]
Core Mechanism of Action
The fundamental principle behind the use of this compound lies in its specific recognition and cleavage by chymotrypsin and related enzymes. Chymotrypsin preferentially cleaves peptide bonds C-terminal to aromatic amino acid residues, with a high affinity for phenylalanine. The peptide sequence Val-Pro-Phe is designed to fit into the active site of chymotrypsin, positioning the scissile bond between the phenylalanine residue and the p-nitroanilide (pNA) group for efficient hydrolysis.
Upon enzymatic cleavage, the colorless substrate this compound is hydrolyzed to yield two products: the N-terminal succinylated peptide (Suc-Val-Pro-Phe) and the chromophore p-nitroaniline. The released p-nitroaniline has a distinct yellow color and exhibits a strong absorbance at a wavelength of 405 nm. The rate of p-nitroaniline release, and therefore the rate of the increase in absorbance at 405 nm, is directly proportional to the enzymatic activity of chymotrypsin under appropriate reaction conditions. This colorimetric signal provides a straightforward and continuous method for monitoring enzyme kinetics.
Signaling Pathway of Enzymatic Cleavage
The enzymatic reaction of chymotrypsin with this compound follows a well-established mechanism for serine proteases. The process can be visualized as a signaling pathway involving substrate binding, formation of a tetrahedral intermediate, acylation of the enzyme, release of the first product (p-nitroaniline), deacylation, and release of the second product.
Quantitative Data Presentation
| Enzyme Source | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |
| Anchovy Viscera Chymotrypsin | N-Succinyl-(Ala)₂-Pro-Phe-p-nitroanilide | 89 | 10.0 (µM⁻¹min⁻¹) | 1.12 x 10⁵ | [3] |
| Bovine Pancreas Chymotrypsin | N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide | 60 | Not Reported | Not Reported | [4] |
Experimental Protocols
The following is a generalized protocol for a chymotrypsin activity assay using a chromogenic p-nitroanilide substrate. This protocol is based on established methods for similar substrates and can be adapted for use with this compound. Researchers should perform appropriate validation and optimization for their specific experimental conditions.
Materials:
-
α-Chymotrypsin (from bovine pancreas or human source)
-
This compound
-
Tris-HCl buffer (e.g., 50 mM, pH 8.0) containing CaCl₂ (e.g., 10 mM)
-
Dimethyl sulfoxide (DMSO) for substrate stock solution
-
Microplate reader or spectrophotometer capable of reading absorbance at 405 nm
-
96-well microplates or cuvettes
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound (e.g., 10 mM) in DMSO.
-
Prepare a working solution of chymotrypsin in assay buffer at the desired concentration. The optimal enzyme concentration should be determined empirically to ensure a linear rate of reaction over the desired time course.
-
Prepare serial dilutions of the substrate in assay buffer to determine kinetic parameters.
-
-
Assay Execution:
-
Add a defined volume of assay buffer to each well of the microplate.
-
Add the chymotrypsin solution to each well and briefly pre-incubate at the desired temperature (e.g., 25°C or 37°C).
-
Initiate the reaction by adding the this compound working solution to each well.
-
Immediately begin monitoring the change in absorbance at 405 nm over time using a microplate reader or spectrophotometer. Record data at regular intervals (e.g., every 30 seconds) for a set duration (e.g., 10-15 minutes).
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot. The rate of p-nitroaniline formation can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar extinction coefficient of p-nitroaniline (8800 M⁻¹cm⁻¹ at 410 nm, pH 7.5), c is the concentration, and l is the path length.
-
For kinetic parameter determination, plot the initial velocities against the corresponding substrate concentrations and fit the data to the Michaelis-Menten equation to determine Km and Vmax. The kcat can then be calculated from Vmax if the enzyme concentration is known (kcat = Vmax/[E]).
-
Experimental Workflow
The following diagram illustrates a typical workflow for conducting a chymotrypsin kinetic assay using this compound.
Conclusion
This compound is a valuable chromogenic substrate for the sensitive and continuous monitoring of chymotrypsin and related protease activity. Its mechanism of action, based on the enzymatic release of p-nitroaniline, provides a robust and straightforward method for enzyme characterization and inhibitor screening. While specific kinetic data for the interaction of this particular substrate with chymotrypsin is not widely published, the provided experimental framework, based on closely related substrates, offers a solid foundation for its application in research and drug development. It is recommended that researchers empirically determine the kinetic parameters for their specific assay conditions.
References
Technical Guide: The Use of Suc-Val-Pro-Phe-pNA as a Chromogenic Substrate for α-Chymotrypsin
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chromogenic substrate N-Succinyl-L-Valyl-L-prolyl-L-phenylalanyl-p-nitroanilide (Suc-Val-Pro-Phe-pNA) for the enzymatic activity assessment of α-chymotrypsin. This document details the underlying principles, experimental protocols, and kinetic data relevant to its application in research and development.
Introduction to α-Chymotrypsin and Chromogenic Substrates
α-Chymotrypsin is a serine endopeptidase that plays a crucial role in digestion by catalyzing the hydrolysis of peptide bonds, primarily at the C-terminal side of aromatic amino acid residues such as tyrosine, tryptophan, and phenylalanine.[1] Its well-characterized mechanism and specificity make it a model enzyme in biochemical and clinical research.
Chromogenic substrates, such as those containing a p-nitroaniline (pNA) moiety, are invaluable tools for studying protease activity. The enzymatic cleavage of the peptide bond between the amino acid sequence and the pNA group liberates the yellow-colored p-nitroaniline.[2][3] The rate of pNA release, which can be monitored spectrophotometrically by measuring the increase in absorbance at approximately 405-410 nm, is directly proportional to the enzyme's activity.[3][4]
The Substrate: this compound
This compound is a synthetic tetrapeptide substrate designed to be highly specific for chymotrypsin-like serine proteases. The peptide sequence—Val-Pro-Phe—is recognized by the active site of α-chymotrypsin, leading to the hydrolysis of the amide bond between the C-terminal phenylalanine and the p-nitroaniline group.
Quantitative Data: Kinetic Parameters
| Substrate | Enzyme | Km (mM) | kcat (s-1) | kcat/Km (M-1s-1) | Conditions | Reference |
| Suc-Ala-Ala-Pro-Phe-pNA | α-Chymotrypsin | 0.04 - 0.09 | 65 - 100 | (0.7 - 2.5) x 106 | pH 7.8 - 8.0, 25°C |
Note: The kinetic parameters can be influenced by experimental conditions such as pH, temperature, and buffer composition.
Enzymatic Cleavage of this compound
The hydrolysis of this compound by α-chymotrypsin follows a well-established two-step "ping-pong" mechanism characteristic of serine proteases.[5]
-
Acylation Phase: The serine residue (Ser-195) in the enzyme's active site performs a nucleophilic attack on the carbonyl carbon of the phenylalanine residue of the substrate. This forms a transient tetrahedral intermediate, which then collapses, releasing the p-nitroaniline molecule and forming an acyl-enzyme intermediate.[1]
-
Deacylation Phase: A water molecule enters the active site and, activated by a histidine residue (His-57), hydrolyzes the acyl-enzyme intermediate. This regenerates the active enzyme and releases the succinylated peptide fragment.[1]
Experimental Protocol: Assay for α-Chymotrypsin Activity
This protocol is adapted from established methods for similar p-nitroanilide substrates and provides a robust framework for measuring α-chymotrypsin activity.[3][4]
5.1. Materials and Reagents
-
α-Chymotrypsin from bovine pancreas
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Tris-HCl buffer (e.g., 50 mM, pH 8.0) containing CaCl2 (e.g., 10 mM)
-
Microplate reader or spectrophotometer capable of reading absorbance at 405-410 nm
-
96-well microplates or cuvettes
-
Standard laboratory equipment (pipettes, tubes, etc.)
5.2. Reagent Preparation
-
α-Chymotrypsin Stock Solution: Prepare a stock solution of α-chymotrypsin in a suitable buffer (e.g., 1 mM HCl with 2 mM CaCl2) to a concentration of 1 mg/mL. Store in aliquots at -20°C. Immediately before use, dilute the stock solution to the desired working concentration in the assay buffer.
-
Substrate Stock Solution: Dissolve this compound in DMSO to a concentration of 10-20 mM. Store this stock solution at -20°C, protected from light.
-
Assay Buffer: Prepare a 50 mM Tris-HCl buffer, adjust the pH to 8.0 at 25°C, and add CaCl2 to a final concentration of 10 mM.
5.3. Assay Procedure
The following procedure is for a total reaction volume of 200 µL in a 96-well microplate format. Volumes can be scaled for cuvette-based assays.
-
Prepare the Reaction Mixture: In each well, add 180 µL of the assay buffer.
-
Add Substrate: Add 10 µL of the this compound stock solution to each well to achieve the desired final substrate concentration. Mix gently.
-
Pre-incubate: Pre-incubate the plate at the desired reaction temperature (e.g., 25°C or 37°C) for 5-10 minutes.
-
Initiate the Reaction: Add 10 µL of the diluted α-chymotrypsin solution to each well to start the reaction.
-
Monitor Absorbance: Immediately begin measuring the absorbance at 405 nm (or 410 nm) at regular intervals (e.g., every 30 or 60 seconds) for a period of 10-30 minutes.
5.4. Data Analysis
-
Plot the absorbance values against time.
-
Determine the initial reaction velocity (V0) from the linear portion of the curve (ΔAbs/Δt).
-
Calculate the enzyme activity using the Beer-Lambert law: Activity (mol/min) = (V0 * Vt) / (ε * l) Where:
-
V0 = Initial reaction velocity (Abs/min)
-
Vt = Total reaction volume (L)
-
ε = Molar extinction coefficient of p-nitroaniline (8,800 M-1cm-1 at 410 nm and pH 7.5)
-
l = Path length of the cuvette or microplate well (cm)
-
Experimental Workflow
The following diagram illustrates the key steps in performing an α-chymotrypsin activity assay using this compound.
Conclusion
This compound serves as a specific and reliable chromogenic substrate for the continuous monitoring of α-chymotrypsin activity. Its use in a straightforward spectrophotometric assay allows for the determination of enzyme kinetics and the screening of potential inhibitors, making it a valuable tool for researchers in academia and the pharmaceutical industry. While specific kinetic parameters for this substrate require further investigation, the established protocols and data for similar p-nitroanilide substrates provide a solid foundation for its application.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Kinetic study on conformational effect in hydrolysis of p-nitroanilides catalyzed by α-chymotrypsin - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. fao.org [fao.org]
- 4. A new chymotrypsin-like serine protease involved in dietary protein digestion in a primitive animal, Scorpio maurus: purification and biochemical characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
The Chromogenic Substrate Suc-Val-Pro-Phe-pNA: A Technical Guide for Cathepsin G Research
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the chromogenic substrate N-Succinyl-L-valyl-L-prolyl-L-phenylalanine p-nitroanilide (Suc-Val-Pro-Phe-pNA) and its application in the study of Cathepsin G. This document details the biochemical properties of the substrate, provides quantitative data, and offers detailed experimental protocols for its use in enzyme activity and inhibition assays. Furthermore, it visualizes key signaling pathways and experimental workflows to facilitate a deeper understanding of Cathepsin G's biological role and the methodologies used to investigate it.
Introduction to Cathepsin G and its Substrate
Cathepsin G is a serine protease primarily found in the azurophilic granules of neutrophils. It exhibits chymotrypsin-like activity, playing a significant role in both innate and adaptive immunity, inflammation, and tissue remodeling. The uncontrolled activity of Cathepsin G is implicated in various pathological conditions, making it a crucial target for drug development.
This compound is a synthetic tetrapeptide substrate designed for the specific and sensitive measurement of Cathepsin G activity.[1] The sequence Val-Pro-Phe is recognized by the active site of Cathepsin G, which cleaves the peptide bond C-terminal to the phenylalanine residue. This cleavage releases the chromogenic group, p-nitroaniline (pNA), which can be quantified spectrophotometrically by measuring its absorbance at 405-410 nm. The rate of pNA release is directly proportional to the enzymatic activity of Cathepsin G.
Quantitative Data
| Substrate | Enzyme | Km (mM) | Notes |
| Suc-Ala-Ala-Pro-Phe-pNA | Cathepsin G | 1.7 | This substrate is frequently used for measuring Cathepsin G activity. The Michaelis constant (Km) reflects the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax).[2] |
| This compound | Cathepsin G | Not Reported | The valine residue in place of alanine at the P3 position is expected to influence the binding affinity and kinetics, but specific values require experimental determination. |
Experimental Protocols
Cathepsin G Activity Assay using this compound
This protocol is adapted from established methods for similar chromogenic substrates.[3]
Materials:
-
Human Cathepsin G (purified enzyme)
-
This compound substrate
-
Assay Buffer: 100 mM HEPES, pH 7.5
-
Dimethyl sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Substrate Preparation: Prepare a stock solution of this compound in DMSO. A typical stock concentration is 20 mM.
-
Enzyme Preparation: Immediately before use, prepare a working solution of Cathepsin G in cold Assay Buffer. The optimal concentration should be determined empirically but typically ranges from 1-10 µg/mL.
-
Assay Setup:
-
Add 180 µL of Assay Buffer to each well of the microplate.
-
Add 10 µL of the Cathepsin G working solution to the sample wells. For a blank control, add 10 µL of Assay Buffer.
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
-
Initiation of Reaction: Add 10 µL of the this compound stock solution to all wells to start the reaction. The final substrate concentration will be 1 mM in a total volume of 200 µL.
-
Measurement: Immediately begin measuring the absorbance at 405 nm every minute for 15-30 minutes at 37°C using a microplate reader.
-
Data Analysis:
-
Subtract the rate of the blank control from the rate of the sample wells.
-
Calculate the rate of reaction (ΔA405/min) from the linear portion of the absorbance curve.
-
The concentration of released pNA can be calculated using the Beer-Lambert law (ε of pNA at 405 nm is approximately 8,800 M-1cm-1).[4]
-
Screening for Cathepsin G Inhibitors
This protocol provides a framework for identifying and characterizing potential inhibitors of Cathepsin G.[5][6]
Materials:
-
All materials from the activity assay protocol.
-
Test compounds (potential inhibitors) dissolved in DMSO.
-
Positive control inhibitor (e.g., a known Cathepsin G inhibitor).
Procedure:
-
Assay Setup:
-
Prepare serial dilutions of the test compounds and the positive control inhibitor in Assay Buffer.
-
In a 96-well plate, add 170 µL of Assay Buffer to each well.
-
Add 10 µL of the diluted test compounds, positive control, or vehicle control (DMSO) to the respective wells.
-
Add 10 µL of the Cathepsin G working solution to all wells.
-
Incubate the plate at 37°C for 15-30 minutes to allow for inhibitor binding.
-
-
Initiation and Measurement:
-
Add 10 µL of the this compound stock solution to all wells.
-
Immediately measure the absorbance at 405 nm kinetically as described in the activity assay protocol.
-
-
Data Analysis:
-
Calculate the rate of reaction for each inhibitor concentration.
-
Determine the percent inhibition relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).
-
Visualizations
Signaling Pathway
Caption: Cathepsin G activates PAR4 signaling pathway.
Cathepsin G can cleave and activate Protease-Activated Receptor 4 (PAR4) on the surface of cells such as platelets.[7][8][9] This activation leads to the engagement of intracellular G-proteins (Gq and G12/13), which in turn activate Phospholipase C (PLC).[1] PLC signaling results in an increase in intracellular calcium levels, ultimately leading to cellular responses like platelet activation and aggregation.[10]
Experimental Workflow
References
- 1. ashpublications.org [ashpublications.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. assaygenie.com [assaygenie.com]
- 6. superchemistryclasses.com [superchemistryclasses.com]
- 7. Neutrophil cathepsin G proteolysis of protease-activated receptor 4 generates a novel, functional tethered ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Neutrophil cathepsin G proteolysis of protease-activated receptor 4 generates a novel, functional tethered ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. profiles.wustl.edu [profiles.wustl.edu]
The Chromogenic Substrate Suc-Val-Pro-Phe-pNA: A Technical Guide for Enzyme Kinetics Studies
For Immediate Release
This technical guide provides an in-depth overview of the synthetic peptide substrate N-Succinyl-L-valyl-L-prolyl-L-phenylalanyl-p-nitroanilide (Suc-Val-Pro-Phe-pNA). Designed for researchers, scientists, and professionals in drug development, this document details the substrate's applications in enzyme kinetics, particularly for serine proteases like chymotrypsin and cathepsin G. It includes a summary of its chemical properties, a general experimental protocol for kinetic analysis, and visualizations to illustrate the enzymatic reaction and experimental workflow.
Introduction to this compound
This compound is a chromogenic substrate used to assay the activity of chymotrypsin and chymotrypsin-like serine proteases.[1] The sequence of amino acids—Valine, Proline, and Phenylalanine—mimics the recognition sites of these enzymes. The C-terminal p-nitroanilide (pNA) group is the key to its utility in spectrophotometric assays. When the amide bond between the phenylalanine residue and the pNA group is cleaved by an enzyme, the colorless substrate releases the yellow-colored p-nitroaniline. The rate of formation of p-nitroaniline, which can be monitored by measuring the absorbance at approximately 405-410 nm, is directly proportional to the enzymatic activity.
This substrate is particularly valuable for:
-
Enzyme activity assays: Determining the presence and activity of specific proteases in a sample.
-
Enzyme kinetics studies: Calculating key kinetic parameters such as the Michaelis constant (K_m) and the catalytic constant (k_cat).
-
Inhibitor screening: Evaluating the efficacy of potential protease inhibitors in drug discovery and development.
Physicochemical Properties
A summary of the key physical and chemical properties of a related and commonly used substrate, Suc-Ala-Ala-Pro-Phe-pNA, is provided below. These properties are expected to be similar for this compound.
| Property | Value |
| Molecular Formula | C₃₀H₃₆N₆O₉ |
| Molecular Weight | 624.7 g/mol |
| Appearance | Crystalline solid |
| Solubility | Soluble in DMF and DMSO. Sparingly soluble in a 1:1 mixture of DMSO:PBS (pH 7.2).[2] |
| Maximum Absorbance (λ_max) | 314 nm |
| Storage | Store at -20°C for long-term stability.[2] |
Target Enzymes and Kinetic Parameters
This compound is a sensitive substrate for several mammalian proteases, including:
-
Chymotrypsin: A digestive enzyme that preferentially cleaves peptide bonds after aromatic amino acids.
-
Cathepsin G: A serine protease found in the azurophilic granules of neutrophils, involved in inflammation and immune responses.[1][3]
-
Chymases: Serine proteases found in the granules of mast cells.[1]
| Enzyme | Substrate | K_m Value |
| Chymotrypsin | Suc-Ala-Ala-Pro-Phe-pNA | 60 µM[2] |
| Cathepsin G | Suc-Ala-Ala-Pro-Phe-pNA | 1.7 mM[2][4] |
| Chymase | Suc-Ala-Ala-Pro-Phe-pNA | 4 mM[2] |
Experimental Protocol for Enzyme Kinetics Assay
The following is a generalized protocol for determining the kinetic parameters of an enzyme using a chromogenic substrate like this compound. This protocol is based on established methods for the related substrate Suc-Ala-Ala-Pro-Phe-pNA.[4][5]
Reagent Preparation
-
Assay Buffer: Prepare a suitable buffer, for example, 100 mM Tris-HCl, pH 8.6. The optimal pH may vary depending on the enzyme being studied.
-
Substrate Stock Solution: Dissolve this compound in an organic solvent like DMSO or DMF to create a concentrated stock solution (e.g., 10 mM).
-
Enzyme Solution: Prepare a stock solution of the enzyme in the assay buffer. The final concentration will depend on the enzyme's activity.
Assay Procedure
-
Substrate Dilutions: Prepare a series of dilutions of the substrate stock solution in the assay buffer to achieve a range of final concentrations in the assay.
-
Reaction Mixture: In a 96-well microplate, add the assay buffer and the substrate solution to each well.
-
Initiate Reaction: Add the enzyme solution to each well to start the reaction. The final volume of the reaction mixture is typically 200 µL.
-
Incubation: Incubate the microplate at a constant temperature (e.g., 25°C or 37°C).
-
Absorbance Measurement: Measure the absorbance at 405-410 nm at regular time intervals using a microplate reader.
Data Analysis
-
Calculate the Rate of Reaction: Determine the initial velocity (V₀) of the reaction for each substrate concentration from the linear portion of the absorbance versus time plot. The concentration of the product, p-nitroaniline, can be calculated using its molar extinction coefficient (ε), which is typically around 8,800 M⁻¹cm⁻¹.[6]
-
Michaelis-Menten Plot: Plot the initial velocity (V₀) against the substrate concentration ([S]).
-
Lineweaver-Burk Plot: For a more accurate determination of K_m and V_max, create a Lineweaver-Burk plot (1/V₀ versus 1/[S]). The x-intercept of this plot is -1/K_m, and the y-intercept is 1/V_max.
-
Calculate k_cat: The catalytic constant (k_cat) can be calculated using the equation: k_cat = V_max / [E], where [E] is the total enzyme concentration.
Visualizations
Enzymatic Cleavage of this compound
The following diagram illustrates the enzymatic cleavage of this compound, resulting in the release of p-nitroaniline.
References
- 1. glpbio.com [glpbio.com]
- 2. chemimpex.com [chemimpex.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Cathepsin G Induces Cell Aggregation of Human Breast Cancer MCF-7 Cells via a 2-Step Mechanism: Catalytic Site-Independent Binding to the Cell Surface and Enzymatic Activity-Dependent Induction of the Cell Aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of P2' substituents on kinetic constants for hydrolysis by cysteine proteinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
An In-Depth Technical Guide to p-Nitroanilide Peptide Substrates for Protease Research and Drug Development
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of p-nitroanilide (pNA) peptide substrates, essential tools in protease research and drug development. It covers their core properties, kinetic parameters with various enzymes, detailed experimental protocols for their use, and insights into their synthesis.
Core Properties of p-Nitroanilide Peptide Substrates
p-Nitroanilide peptide substrates are synthetic molecules designed to mimic the natural substrates of proteolytic enzymes. They consist of a short peptide sequence, which confers specificity for a particular protease, covalently linked to a p-nitroaniline (pNA) chromophore.
The fundamental principle behind their use lies in the enzymatic cleavage of the amide bond between the peptide and the pNA group. This cleavage releases the p-nitroaniline molecule, which has a distinct yellow color and a strong absorbance at a specific wavelength. The rate of pNA release is directly proportional to the enzymatic activity, allowing for a simple and continuous spectrophotometric assay of the protease.[1]
Key Physicochemical Properties:
| Property | Description |
| Appearance | Typically a white to off-white or pale yellow powder. |
| Solubility | Solubility can vary depending on the peptide sequence. Often soluble in organic solvents like DMSO or methanol, and aqueous buffers at appropriate pH.[2] |
| Chromogenic Nature | Upon enzymatic cleavage, releases p-nitroaniline (pNA), a chromophore with a maximum absorbance around 405-410 nm.[3] |
| Specificity | The peptide sequence is the primary determinant of substrate specificity, dictating which protease will efficiently cleave the substrate. |
| Stability | Generally stable when stored as a solid under appropriate conditions (e.g., -20°C). Solutions may have limited stability and should often be prepared fresh. |
Data Presentation: Kinetic Parameters of Common Proteases with p-Nitroanilide Substrates
The efficiency of a protease in hydrolyzing a specific pNA substrate is quantitatively described by the Michaelis-Menten kinetic parameters: Km (Michaelis constant), kcat (turnover number), and the specificity constant (kcat/Km). Km reflects the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax) and is an inverse measure of the substrate's affinity for the enzyme.[4] kcat represents the number of substrate molecules converted to product per enzyme molecule per unit of time when the enzyme is saturated with the substrate. The kcat/Km ratio is a measure of the enzyme's catalytic efficiency and specificity for that substrate.[5]
Below are tables summarizing these kinetic parameters for several key serine proteases.
Table 1: Kinetic Parameters for Thrombin
| Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |
| H-D-Phe-Pip-Arg-pNA (S-2238) | 9 | 120 | 1.3 x 10⁷ | [6] |
| Tos-Gly-Pro-Arg-pNA (Chromozym-TH) | 16 | 120 | 7.5 x 10⁶ | [6] |
| H-D-HHT-Ala-Arg-pNA (Spectrozyme-TH) | 7 | 100 | 1.4 x 10⁷ | [6] |
| Bz-Phe-Val-Arg-pNA | 55 | 102 | 1.9 x 10⁶ | [7] |
Table 2: Kinetic Parameters for Plasmin
| Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |
| D-Val-Leu-Lys-pNA | 260 | 20 | 7.7 x 10⁴ | [8] |
| H-D-Val-Leu-Lys-pNA | 250 | 25 | 1.0 x 10⁵ | [8] |
| Bz-Phe-Val-Arg-pNA | 290 | 1.8 | 6.2 x 10³ | [8] |
Table 3: Kinetic Parameters for Trypsin
| Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |
| Bz-Arg-pNA | 210 | 0.04 | 190 | |
| Z-Lys-pNA | Varies with pH | Varies with pH | ~1391 (at optimal pH) | [1] |
| D-Val-Leu-Arg-pNA | 110 | 0.04 | 360 |
Table 4: Kinetic Parameters for Plasma Kallikrein
| Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |
| H-D-Pro-Phe-Arg-pNA | 210 | 24 | 1.1 x 10⁵ | |
| Z-Phe-Arg-pNA | 130 | 1.4 | 1.1 x 10⁴ |
Experimental Protocols
General Protocol for Protease Activity Assay
This protocol provides a general framework for measuring the activity of a protease using a p-nitroanilide substrate in a 96-well plate format.
Materials:
-
Purified protease of interest
-
p-Nitroanilide peptide substrate
-
Assay Buffer (e.g., Tris-HCl, HEPES) at optimal pH for the enzyme
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
-
Dimethyl sulfoxide (DMSO) for dissolving the substrate
Procedure:
-
Substrate Preparation: Prepare a stock solution of the pNA substrate (e.g., 10-100 mM) in DMSO. Further dilute the stock solution with Assay Buffer to the desired working concentrations.
-
Enzyme Preparation: Prepare a stock solution of the protease in Assay Buffer. Dilute the enzyme to the desired final concentration in Assay Buffer just before use. Keep the enzyme on ice.
-
Assay Setup:
-
Add 50 µL of Assay Buffer to each well of the 96-well plate.
-
Add 25 µL of the substrate working solution to each well.
-
To initiate the reaction, add 25 µL of the diluted enzyme solution to each well.
-
For a negative control (blank), add 25 µL of Assay Buffer instead of the enzyme solution.
-
-
Measurement: Immediately place the microplate in a plate reader pre-set to the optimal temperature for the enzyme (e.g., 37°C). Measure the absorbance at 405 nm at regular intervals (e.g., every 30-60 seconds) for a set period (e.g., 10-30 minutes).
-
Data Analysis:
-
Calculate the rate of reaction (V) by determining the initial linear slope of the absorbance versus time plot (ΔAbs/min).
-
Convert the rate of absorbance change to the rate of product formation using the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar extinction coefficient of pNA (typically ~8,800 M⁻¹cm⁻¹ at 405 nm), c is the concentration, and l is the path length of the light in the well.
-
Protocol for Determining Km and Vmax
This protocol outlines the steps to determine the Michaelis-Menten kinetic parameters for a protease with a pNA substrate.[9][10]
Procedure:
-
Substrate Concentration Range: Prepare a series of substrate dilutions in Assay Buffer that span a wide range of concentrations, typically from 0.1 x Km to 10 x Km. If the Km is unknown, a broad range of concentrations should be tested initially.
-
Enzyme Concentration: The enzyme concentration should be kept constant and low enough to ensure that the initial reaction rates are linear over the measurement period.
-
Assay Performance: Perform the protease activity assay as described in section 3.1 for each substrate concentration. It is crucial to measure the initial reaction rates (V₀).
-
Data Plotting and Analysis:
-
Plot the initial reaction rates (V₀) against the corresponding substrate concentrations ([S]). This should yield a hyperbolic curve.
-
To determine Km and Vmax, it is common to use a linearized plot, such as the Lineweaver-Burk plot (1/V₀ vs. 1/[S]).[10]
-
The y-intercept of the Lineweaver-Burk plot is equal to 1/Vmax.
-
The x-intercept is equal to -1/Km.
-
The slope is Km/Vmax.
-
-
Alternatively, and more accurately, use non-linear regression software to fit the V₀ versus [S] data directly to the Michaelis-Menten equation: V₀ = (Vmax * [S]) / (Km + [S]).
-
Synthesis of p-Nitroanilide Peptide Substrates
The synthesis of p-nitroanilide peptide substrates can be challenging due to the low nucleophilicity of the amino group of p-nitroaniline. Solid-phase peptide synthesis (SPPS) is a commonly employed method.
General Solid-Phase Synthesis (SPPS) Strategy:
-
Resin Functionalization: A suitable resin (e.g., Wang resin) is functionalized with a linker to which the C-terminal amino acid of the peptide is attached.
-
Peptide Chain Elongation: The peptide chain is built step-by-step by the sequential addition of Fmoc-protected amino acids. Each cycle involves:
-
Deprotection: Removal of the Fmoc protecting group from the N-terminus of the growing peptide chain.
-
Coupling: Activation of the carboxyl group of the next Fmoc-protected amino acid and its coupling to the free N-terminus of the peptide on the resin.
-
-
Coupling of p-Nitroaniline: The final step involves coupling p-nitroaniline to the N-terminus of the synthesized peptide. This often requires specialized coupling reagents or strategies to overcome the low reactivity of pNA.
-
Cleavage and Deprotection: The completed peptide-pNA conjugate is cleaved from the resin, and all side-chain protecting groups are removed, typically using a strong acid cocktail (e.g., trifluoroacetic acid).
-
Purification: The crude product is purified, usually by reversed-phase high-performance liquid chromatography (RP-HPLC).
Mandatory Visualizations
Caption: Experimental workflow for a protease assay using pNA substrates.
Caption: Simplified diagram of the blood coagulation cascade.
Caption: Logical relationship of protease substrate specificity.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Methods and protocols of modern solid phase Peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. m.youtube.com [m.youtube.com]
- 5. Human alpha- and gamma-thrombin specificity with tripeptide p-nitroanalide substrates under physiologically relevant conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The action of thrombin on peptide p-nitroanilide substrates. Substrate selectivity and examination of hydrolysis under different reaction conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Steady-state kinetics of plasmin- and trypsin-catalysed hydrolysis of a number of tripeptide-p-nitroanilides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. How to Determine Km and Vmax from Lab Data [synapse.patsnap.com]
- 9. Untitled Document [ucl.ac.uk]
- 10. Amino acids and peptides. XXXV. Facile preparation of p-nitroanilide analogs by the solid-phase method - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Proteolytic Landscape: A Technical Guide to the Discovery and Development of Protease Substrates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteases, a vast and functionally diverse class of enzymes, play a pivotal role in virtually every biological process, from cellular signaling and tissue remodeling to immunity and apoptosis. Their dysregulation is a hallmark of numerous pathologies, including cancer, neurodegenerative disorders, and infectious diseases, making them compelling targets for therapeutic intervention. The discovery and development of specific and efficient protease substrates are paramount for elucidating their physiological functions, developing diagnostic tools, and designing targeted therapeutics. This in-depth technical guide provides a comprehensive overview of the core methodologies employed in the identification and characterization of protease substrates, tailored for researchers, scientists, and drug development professionals. We will delve into the principles and detailed protocols of key experimental techniques, present quantitative data for comparative analysis, and visualize complex biological processes and workflows.
Core Methodologies for Protease Substrate Discovery
The identification of protease substrates requires a multi-faceted approach, leveraging a combination of biochemical, proteomic, and molecular biology techniques. The primary strategies can be broadly categorized into three main pillars: Förster Resonance Energy Transfer (FRET)-based assays, mass spectrometry-based proteomics, and display technologies.
Förster Resonance Energy Transfer (FRET)-Based Assays
FRET-based assays are a powerful tool for the real-time, quantitative analysis of protease activity. The principle relies on the distance-dependent transfer of energy from a donor fluorophore to an acceptor fluorophore. A synthetic peptide substrate is designed to contain a specific cleavage site for the protease of interest, flanked by a FRET donor and acceptor pair. In the intact substrate, the proximity of the two fluorophores allows for efficient FRET, resulting in quenching of the donor's fluorescence and emission from the acceptor. Upon cleavage by the protease, the donor and acceptor are separated, disrupting FRET and leading to an increase in donor fluorescence and a decrease in acceptor fluorescence. This change in fluorescence is directly proportional to the rate of substrate cleavage.[1][2]
-
Reagent Preparation:
-
Assay Buffer: 20 mM Tris-HCl (pH 7.4), 50 mM NaCl, 0.1% (v/v) Tween-20, and 1 mM DTT. Prepare fresh.
-
FRET-labeled Substrate Stock Solution: Dissolve the synthetic FRET-labeled peptide substrate in DMSO to a concentration of 10 mM. Store at -20°C.
-
Protease Stock Solution: Prepare a stock solution of the purified protease in an appropriate buffer (e.g., 20 mM Tris-HCl, pH 7.4, 50 mM NaCl). Determine the active concentration of the enzyme by active site titration.
-
-
Assay Procedure:
-
Prepare a serial dilution of the FRET-labeled substrate in the assay buffer to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM).
-
Pipette 50 µL of each substrate dilution into the wells of a black, flat-bottom 384-well plate.
-
Initiate the reaction by adding 50 µL of the protease solution (at a final concentration in the low nanomolar range, to be optimized for each enzyme) to each well.
-
Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.
-
Measure the fluorescence intensity of the donor and acceptor fluorophores at appropriate excitation and emission wavelengths every 15-30 seconds for a period of 5-30 minutes.
-
-
Data Analysis:
-
For each substrate concentration, calculate the initial velocity (V₀) of the reaction by determining the linear slope of the fluorescence signal versus time plot.
-
Plot the initial velocities (V₀) against the corresponding substrate concentrations ([S]).
-
Fit the data to the Michaelis-Menten equation to determine the kinetic parameters, Kₘ and Vₘₐₓ.
-
Calculate the catalytic efficiency (kcat/Kₘ) of the enzyme for the substrate.
-
Mass Spectrometry-Based Proteomics
Mass spectrometry (MS) has revolutionized proteomics and offers unparalleled sensitivity and specificity for the large-scale identification of protease substrates from complex biological samples. These "degradomics" approaches aim to identify the neo-N-termini generated by proteolytic cleavage events.[3][4][5]
-
Sample Preparation:
-
Cell Lysis and Protein Extraction: Lyse cells or tissues in a buffer containing protease inhibitors to prevent non-specific degradation. Quantify the protein concentration using a standard method (e.g., BCA assay).
-
In-solution Digestion:
-
Denature proteins by adding urea to a final concentration of 8 M.
-
Reduce disulfide bonds with 5 mM DTT at 37°C for 1 hour.
-
Alkylate cysteine residues with 15 mM iodoacetamide in the dark at room temperature for 30 minutes.
-
Dilute the sample with 50 mM ammonium bicarbonate to reduce the urea concentration to less than 2 M.
-
Add the protease of interest (e.g., trypsin) at a 1:50 to 1:100 enzyme-to-protein ratio (w/w) and incubate overnight at 37°C.
-
-
Peptide Cleanup: Acidify the digest with formic acid to a final concentration of 1% to stop the reaction. Desalt and concentrate the peptides using a C18 solid-phase extraction (SPE) column.
-
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
-
LC Separation: Resuspend the cleaned peptides in a suitable solvent (e.g., 0.1% formic acid in water). Load the peptides onto a reverse-phase LC column (e.g., C18) and separate them using a gradient of increasing acetonitrile concentration.
-
MS Analysis: Eluted peptides are ionized (e.g., by electrospray ionization) and analyzed in a tandem mass spectrometer. The instrument performs a survey scan (MS1) to determine the mass-to-charge ratio (m/z) of the intact peptides, followed by fragmentation of selected peptides (MS2) to generate fragment ion spectra.
-
-
Data Analysis:
-
Database Searching: Use a database search engine (e.g., Mascot, Sequest) to match the experimental MS/MS spectra to theoretical spectra generated from a protein sequence database.
-
Substrate Identification: Identify proteins that are significantly less abundant or absent in the protease-treated sample compared to a control sample.
-
Cleavage Site Identification: Identify peptides with neo-N-termini that correspond to the known or predicted cleavage specificity of the protease.
-
Phage Display Technology
Phage display is a powerful high-throughput screening method for identifying peptide substrates for a specific protease from a large, randomized library.[6][7][8][9] A library of bacteriophages is engineered to display a vast diversity of peptides on their surface.
-
Library Preparation and Immobilization:
-
Amplify the phage display library expressing random peptides.
-
Immobilize the phage library onto a solid support (e.g., streptavidin-coated magnetic beads via a biotinylated tag on the phage).
-
-
Protease Cleavage and Elution:
-
Incubate the immobilized phage library with the protease of interest under optimal conditions.
-
Phages displaying peptides that are cleaved by the protease will be released from the solid support into the supernatant.
-
Collect the supernatant containing the eluted phages.
-
-
Amplification and Iterative Selection (Biopanning):
-
Infect E. coli with the eluted phages to amplify the population of phages displaying cleavable substrates.
-
Repeat the selection process (immobilization, cleavage, elution, and amplification) for several rounds to enrich for phages displaying the most efficiently cleaved substrates.
-
-
Identification of Substrate Sequences:
-
After the final round of selection, isolate individual phage clones.
-
Sequence the DNA of the selected phages to identify the amino acid sequences of the displayed peptides.
-
Align the identified sequences to determine the consensus cleavage motif for the protease.
-
Data Presentation: Quantitative Comparison of Protease Substrates
A critical aspect of substrate development is the quantitative characterization of their kinetic parameters. This allows for the direct comparison of substrate efficiency and specificity. The Michaelis constant (Kₘ) reflects the substrate concentration at which the reaction rate is half of the maximum velocity (Vₘₐₓ), and the catalytic rate constant (kcat) represents the turnover number of the enzyme. The ratio kcat/Kₘ is a measure of the enzyme's catalytic efficiency.
Table 1: Kinetic Parameters of Selected Matrix Metalloproteinase (MMP) Substrates [10][11]
| Protease | Substrate | Kₘ (µM) | kcat (s⁻¹) | kcat/Kₘ (M⁻¹s⁻¹) |
| MMP-9 | Knight SSP | 2.5 ± 0.3 | 0.56 ± 0.02 | 224,513 ± 24,702 |
| fTHP-15 | 15.2 ± 1.8 | 0.85 ± 0.04 | 55,921 ± 8,321 | |
| α1(V)436–447 fTHP | 45.1 ± 5.6 | 1.23 ± 0.08 | 27,273 ± 4,545 | |
| MMP-2 | Knight SSP | 3.1 ± 0.4 | 0.68 ± 0.03 | 219,355 ± 28,129 |
| fTHP-15 | 12.8 ± 1.5 | 0.92 ± 0.05 | 71,875 ± 10,286 |
Table 2: Substrate Specificity of Caspases [12][13][14][15][16]
| Caspase | Optimal Peptide Substrate Sequence | kcat/Kₘ (M⁻¹s⁻¹) |
| Caspase-3 | DEVD | ~1.2 x 10⁶ |
| Caspase-6 | VEID | ~6.8 x 10⁵ |
| Caspase-7 | DEVD | ~2.0 x 10⁶ |
| Caspase-8 | (L/I)ETD | ~1.0 x 10⁵ |
| Caspase-9 | LEHD | ~3.0 x 10⁴ |
Mandatory Visualization: Signaling Pathways and Experimental Workflows
Visualizing complex biological processes and experimental workflows is essential for clear communication and understanding. The following diagrams were generated using the Graphviz DOT language.
Signaling Pathways
Caption: Caspase signaling pathways, illustrating the extrinsic and intrinsic routes to apoptosis.
Caption: General signaling pathways leading to the expression and activation of Matrix Metalloproteinases (MMPs).
Experimental Workflows
Caption: A typical workflow for mass spectrometry-based proteomics for protease substrate identification.
Caption: The workflow for identifying protease substrates using phage display technology.
Conclusion
The discovery and development of protease substrates are fundamental to advancing our understanding of their roles in health and disease. The methodologies outlined in this guide, from high-throughput screening using phage display to the detailed kinetic analysis with FRET-based assays and comprehensive profiling by mass spectrometry, provide a robust toolkit for researchers in both academia and industry. By integrating these powerful techniques, scientists can effectively identify and characterize novel protease substrates, paving the way for the development of innovative diagnostics and targeted therapeutics. The continued evolution of these technologies promises to further illuminate the intricate world of proteolysis and its profound impact on biological systems.
References
- 1. Analysis of Protease Activity Using Quantum Dots and Resonance Energy Transfer [thno.org]
- 2. williams.chemistry.gatech.edu [williams.chemistry.gatech.edu]
- 3. Methods for the proteomic identification of protease substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Multiplex substrate profiling by mass spectrometry for proteases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Protocol for High Throughput Screening of Antibody Phage Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 8. High Throughput Substrate Phage Display for Protease Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 10. researchgate.net [researchgate.net]
- 11. Selective Modulation of Matrix Metalloproteinase 9 (MMP-9) Functions via Exosite Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Caspases and their substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. hardylab.chem.umass.edu [hardylab.chem.umass.edu]
- 14. Caspases and Their Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Fluorogenic substrates for caspase activity—Table 15.5 | Thermo Fisher Scientific - US [thermofisher.com]
- 16. researchgate.net [researchgate.net]
Methodological & Application
Application Note and Protocol: Chymotrypsin Activity Assay Using Suc-Val-Pro-Phe-pNA
Audience: Researchers, scientists, and drug development professionals.
Introduction
Chymotrypsin is a serine protease that plays a crucial role in digestion by preferentially cleaving peptide bonds adjacent to aromatic amino acid residues (tyrosine, tryptophan, and phenylalanine). The enzymatic activity of chymotrypsin can be quantitatively measured using the chromogenic substrate N-Succinyl-L-Valyl-L-Prolyl-L-Phenylalanine-p-nitroanilide (Suc-Val-Pro-Phe-pNA). This assay is based on the principle that chymotrypsin catalyzes the hydrolysis of the amide bond in the substrate, releasing the yellow-colored product, p-nitroaniline (pNA).[1] The rate of pNA formation is directly proportional to the chymotrypsin activity and can be monitored spectrophotometrically by measuring the increase in absorbance at 405-410 nm.[2][3] This method provides a simple, sensitive, and continuous assay for determining chymotrypsin kinetics and for screening potential inhibitors.
Enzymatic Reaction Pathway
The assay relies on the enzymatic cleavage of the substrate by chymotrypsin, as depicted below.
Caption: Enzymatic hydrolysis of this compound by chymotrypsin.
Materials and Reagents
-
α-Chymotrypsin (from bovine pancreas)
-
This compound (Substrate)[4]
-
Dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF)[3][5][6]
-
Tris-HCl or Sodium Phosphate buffer
-
Calcium Chloride (CaCl₂) (optional, but recommended for stability)[7]
-
Hydrochloric Acid (HCl), 1 mM
-
96-well clear, flat-bottom microplates or UV-transparent cuvettes
-
Microplate reader or spectrophotometer capable of reading absorbance at 405 nm or 410 nm[1][2]
-
Incubator or temperature-controlled plate reader (25°C or 37°C)[1][5]
Reagent Preparation
It is recommended to prepare fresh aqueous solutions for each experiment.
-
Assay Buffer: Prepare 0.1 M Tris-HCl buffer containing 20 mM CaCl₂. Adjust the pH to 7.8-8.0 at the desired reaction temperature (e.g., 25°C).[7][8] Alternatively, a 50 mM sodium phosphate buffer at pH 7.4 can be used.[5]
-
Substrate Stock Solution (15 mM): Dissolve the this compound substrate in high-quality, anhydrous DMSO to make a 15 mM stock solution.[5] Mix thoroughly by vortexing. This stock solution can be stored in aliquots at -20°C for up to one month or -80°C for six months to avoid repeated freeze-thaw cycles.[4]
-
Substrate Working Solution (e.g., 300 µM): On the day of the experiment, dilute the Substrate Stock Solution with the Assay Buffer to the desired final concentration. For a typical assay with a final substrate concentration of 150 µM, a 2X working solution (300 µM) should be prepared.
-
Chymotrypsin Stock Solution (1 mg/mL): Dissolve chymotrypsin powder in ice-cold 1 mM HCl.[2] Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
Chymotrypsin Working Solution: Dilute the Chymotrypsin Stock Solution in ice-cold Assay Buffer to a concentration that will yield a linear rate of absorbance change over the desired time course. A final concentration in the range of 5-20 nM is often a good starting point.[5]
Experimental Workflow
The general workflow for conducting the chymotrypsin assay is outlined below.
Caption: A generalized workflow for the this compound chymotrypsin assay.
Experimental Protocol (96-Well Plate Format)
This protocol describes a kinetic assay to determine the initial reaction velocity.
-
Plate Setup: Add 50 µL of Assay Buffer to wells designated for blanks (no enzyme).
-
Substrate Addition: Add 50 µL of the Substrate Working Solution (e.g., 300 µM for a 150 µM final concentration) to all wells (including blanks, samples, and controls).
-
Pre-incubation: Place the microplate in the reader and allow it to pre-incubate at the desired temperature (e.g., 25°C or 37°C) for 5-10 minutes to ensure thermal equilibrium.[7]
-
Reaction Initiation: Add 50 µL of the Chymotrypsin Working Solution to the sample wells to initiate the reaction. For blank wells, add an equal volume of Assay Buffer. The total reaction volume will be 100 µL.
-
Data Acquisition: Immediately begin measuring the absorbance at 405 nm (or 410 nm) in kinetic mode, taking readings every 20-30 seconds for 5-10 minutes.[5] Ensure the readings fall within the linear range of the instrument.
Data Presentation and Analysis
A. Calculation of Enzyme Activity
-
Determine the Rate of Reaction: Plot absorbance versus time (in minutes). The slope of the initial linear portion of this curve represents the rate of reaction (ΔAbs/min).
-
Calculate Activity: Use the Beer-Lambert law to convert the rate of absorbance change to enzymatic activity.
Activity (µmol/min/mL) = (ΔAbs/min * Total Volume (mL)) / (ε * Path Length (cm) * Enzyme Volume (mL))
Where:
-
ΔAbs/min is the rate of absorbance change from the linear portion of the curve.
-
ε (Molar Extinction Coefficient) for p-nitroaniline is 8,800 M⁻¹cm⁻¹ at 410 nm and pH 7.5.[6]
-
Path Length is typically 1 cm for a standard cuvette. For microplates, this value must be determined or provided by the manufacturer.
-
B. Summary of Typical Assay Parameters
The following table summarizes typical quantitative parameters and conditions cited in the literature for chymotrypsin assays.
| Parameter | Value / Condition | Source(s) |
| Substrate | This compound or Suc-Ala-Ala-Pro-Phe-pNA | [4][5] |
| Final Substrate Conc. | 100 - 150 µM | [5][8] |
| Final Enzyme Conc. | 5 - 20 nM | [5] |
| Assay Buffer | 0.1 M Tris-HCl or 50 mM Sodium Phosphate | [1][5][7] |
| pH | 7.4 - 9.0 | [1][5] |
| Temperature | 25°C or 37°C | [1][5] |
| Wavelength (λ) | 405 - 410 nm | [1][2][3] |
| pNA Molar Extinction (ε) | 8,800 M⁻¹cm⁻¹ | [6] |
C. Kinetic Parameters
Kinetic constants such as Kₘ (Michaelis constant) and k꜀ₐₜ can be determined by measuring the initial reaction rates at varying substrate concentrations and fitting the data to the Michaelis-Menten equation.
| Enzyme | Substrate | Kₘ (µM) | Source |
| Chymotrypsin | Suc-Ala-Ala-Pro-Phe-pNA | 60 | [3] |
| Cathepsin G | Suc-Ala-Ala-Pro-Phe-pNA | 1700 | [3] |
| Chymase | Suc-Ala-Ala-Pro-Phe-pNA | 4000 | [3] |
Note: The Kₘ for Suc-Ala-Ala-Pro-Phe-pNA is provided as a close reference for the structurally similar this compound substrate.
References
- 1. fao.org [fao.org]
- 2. coachrom.com [coachrom.com]
- 3. caymanchem.com [caymanchem.com]
- 4. glpbio.com [glpbio.com]
- 5. Inhibition of chymotrypsin through surface binding using nanoparticle-based receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Chymotrypsin - Assay | Worthington Biochemical [worthington-biochem.com]
- 8. researchgate.net [researchgate.net]
Preparation of Suc-Val-Pro-Phe-pNA Stock Solutions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Suc-Val-Pro-Phe-pNA (N-Succinyl-L-valyl-L-prolyl-L-phenylalanine-p-nitroanilide) is a chromogenic substrate widely utilized in biochemical assays to determine the activity of chymotrypsin and chymotrypsin-like serine proteases, such as cathepsin G.[1][2] The enzymatic cleavage of the peptide bond C-terminal to the phenylalanine residue releases p-nitroaniline (pNA), a yellow chromophore that can be quantified spectrophotometrically. This document provides detailed protocols for the preparation of this compound stock solutions and its application in enzyme activity assays.
Chemical Properties
| Property | Value |
| CAS Number | 95192-11-3[1] |
| Molecular Formula | C₂₉H₃₅N₅O₈[1] |
| Molecular Weight | 581.63 g/mol [1] |
| Solubility | Soluble in DMSO[1] |
Stock Solution Preparation
Proper preparation of the stock solution is critical for accurate and reproducible experimental results. This compound is readily soluble in dimethyl sulfoxide (DMSO).
Table 1: Preparation of this compound Stock Solutions in DMSO.
| Desired Stock Concentration | Mass of this compound (for 1 mL) | Volume of DMSO to Add |
| 10 mM | 5.82 mg | 1 mL |
| 20 mM | 11.63 mg | 1 mL |
| 50 mM | 29.08 mg | 1 mL |
Protocol for Stock Solution Preparation:
-
Weigh the desired amount of this compound powder in a microcentrifuge tube.
-
Add the calculated volume of high-purity, anhydrous DMSO.
-
Vortex the tube until the substrate is completely dissolved. If necessary, gentle warming to 37°C or brief sonication can aid dissolution.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
Storage of Stock Solutions:
-
Store the DMSO stock solution at -20°C for short-term use (up to 1 month).[1]
-
For long-term storage, it is recommended to store the aliquots at -80°C for up to 6 months.[1]
Experimental Protocol: Chymotrypsin or Cathepsin G Activity Assay
This protocol provides a general method for measuring the activity of chymotrypsin or cathepsin G using this compound. The final concentrations of reagents may need to be optimized depending on the specific enzyme and experimental conditions.
Materials:
-
This compound stock solution (e.g., 20 mM in DMSO)
-
Assay Buffer (e.g., 100 mM HEPES, pH 7.5)
-
Purified chymotrypsin or cathepsin G
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405-410 nm
Experimental Workflow Diagram:
Caption: Experimental workflow for enzyme activity assay.
Protocol Steps:
-
Prepare the Substrate Working Solution: Dilute the this compound stock solution in the assay buffer to the desired final concentration. For example, to prepare a 2 mM working solution from a 20 mM stock, mix 10 µL of the stock solution with 90 µL of assay buffer.
-
Prepare Enzyme Dilutions: Prepare serial dilutions of the enzyme in cold assay buffer immediately before use. The optimal enzyme concentration should be determined empirically but typically falls in the nanomolar range.
-
Assay Setup:
-
Add assay buffer to the wells of a 96-well plate.
-
Add the enzyme dilutions to the appropriate wells.
-
Include a "no enzyme" control (blank) containing only the assay buffer and substrate working solution.
-
-
Initiate the Reaction: Add the substrate working solution to each well to start the enzymatic reaction. The final volume in each well should be consistent (e.g., 200 µL).
-
Incubation: Incubate the plate at a constant temperature (e.g., 37°C).
-
Measurement: Measure the absorbance at 405 nm or 410 nm at regular time intervals (e.g., every 1-2 minutes) for a set period (e.g., 10-30 minutes) using a microplate reader.
-
Data Analysis:
-
Subtract the absorbance of the blank from the absorbance of the samples.
-
Plot the change in absorbance over time. The initial linear portion of the curve represents the initial reaction velocity.
-
The rate of p-nitroaniline production can be calculated using the Beer-Lambert law (ε of p-nitroaniline at 410 nm is 8,800 M⁻¹cm⁻¹).
-
Table 2: Example Reagent Concentrations for a Chymotrypsin/Cathepsin G Assay.
| Reagent | Final Concentration | Example Volume (in 200 µL reaction) |
| HEPES Buffer (pH 7.5) | 100 mM | 170 µL |
| This compound | 0.2 - 2 mM | 20 µL (of 2-20 mM working solution) |
| Enzyme | Variable (nM range) | 10 µL |
Signaling Pathway Diagram
This compound is a synthetic substrate and is not part of a natural signaling pathway. The following diagram illustrates the enzymatic reaction it undergoes.
Caption: Enzymatic cleavage of this compound.
Concluding Remarks
The protocols and information provided in these application notes serve as a comprehensive guide for the preparation and use of this compound stock solutions in enzyme activity assays. Researchers are encouraged to optimize the described protocols to suit their specific experimental needs and instrumentation. Adherence to proper solution preparation and storage techniques is essential for obtaining reliable and reproducible data in the study of chymotrypsin and related proteases.
References
Application Notes and Protocols for Calculating Enzyme Activity with Suc-Val-Pro-Phe-pNA
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing the chromogenic substrate N-Succinyl-Valyl-Prolyl-Phenylalanyl-p-nitroanilide (Suc-Val-Pro-Phe-pNA) for the determination of proteolytic enzyme activity. The primary enzymes of interest for this substrate are chymotrypsin and cathepsin G. The protocols outlined below detail the principles, materials, experimental procedures, and data analysis required for accurate and reproducible enzyme activity and inhibition assays.
Principle of the Assay
The enzymatic activity is quantified by monitoring the hydrolysis of the peptide substrate, this compound. The enzyme cleaves the amide bond between the phenylalanine residue and the p-nitroaniline (pNA) moiety. The released pNA is a yellow-colored product that absorbs light maximally at 405-410 nm. The rate of the increase in absorbance is directly proportional to the enzyme activity under the specified assay conditions.
Data Presentation
Molar Extinction Coefficient of p-Nitroaniline
The calculation of enzyme activity from the raw absorbance data relies on the Beer-Lambert law and requires the molar extinction coefficient (ε) of p-nitroaniline.
| Wavelength (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Reference |
| 405 | 9,960 | [1][2] |
| 410 | 8,800 |
Kinetic Parameters of Proteases with pNA Substrates (Illustrative Examples)
| Enzyme | Substrate | K_m (mM) | V_max (relative units) | k_cat (s⁻¹) | k_cat/K_m (M⁻¹s⁻¹) |
| Cathepsin G | Suc-Ala-Ala-Pro-Phe-pNA | 1.7 | - | - | - |
Inhibitor Potency (Illustrative Examples)
The this compound assay is a valuable tool for screening and characterizing enzyme inhibitors. The potency of an inhibitor is typically expressed as the half-maximal inhibitory concentration (IC₅₀) or the inhibition constant (Kᵢ).
| Enzyme | Inhibitor | Substrate | IC₅₀ / Kᵢ |
| Cathepsin G | Chymostatin | - | Kᵢ = 1.5 x 10⁻⁷ M |
| Chymotrypsin | Various Compounds | - | Kᵢ and IC₅₀ values show good correlation over three orders of magnitude. |
Experimental Protocols
Materials and Reagents
-
Enzyme: Purified chymotrypsin or cathepsin G
-
Substrate: this compound
-
Buffer:
-
For Chymotrypsin: 0.1 M Tris-HCl, pH 7.8-9.0, containing 0.02 M CaCl₂
-
For Cathepsin G: 0.1 M HEPES, pH 7.5
-
-
Solvent for Substrate: Dimethyl sulfoxide (DMSO)
-
Microplate reader capable of measuring absorbance at 405 nm or 410 nm
-
96-well microplates (clear, flat-bottom)
-
Incubator or temperature-controlled plate reader (25°C for chymotrypsin, 37°C for cathepsin G)
Preparation of Reagents
-
Enzyme Stock Solution: Prepare a concentrated stock solution of the enzyme in a suitable buffer (e.g., 1 mM HCl for chymotrypsin to maintain stability). The final concentration should be determined based on the enzyme's specific activity. Store at -20°C or -80°C in aliquots.
-
Substrate Stock Solution: Dissolve this compound in DMSO to a concentration of 10-20 mM. Store this stock solution at -20°C, protected from light.
-
Assay Buffer: Prepare the appropriate buffer for the enzyme being assayed and adjust the pH to the desired value.
-
Enzyme Working Solution: On the day of the experiment, dilute the enzyme stock solution to the desired final concentration in the assay buffer. Keep on ice.
-
Substrate Working Solution: Dilute the substrate stock solution in the assay buffer to the desired final concentration. Prepare this solution fresh before use.
Enzyme Activity Assay Protocol
-
Set up the microplate:
-
Blank: Add assay buffer to a well.
-
Enzyme: Add the enzyme working solution to the designated wells.
-
Substrate: Add the substrate working solution to all wells.
-
The final volume in each well should be consistent (e.g., 200 µL).
-
-
Pre-incubation: Pre-incubate the microplate at the optimal temperature for the enzyme (25°C for chymotrypsin, 37°C for cathepsin G) for 5-10 minutes to allow the temperature to equilibrate.
-
Initiate the reaction: Add the substrate working solution to all wells to start the reaction.
-
Kinetic measurement: Immediately place the microplate in the microplate reader and measure the absorbance at 405 nm or 410 nm at regular intervals (e.g., every 30 or 60 seconds) for a period of 10-30 minutes. Ensure the reaction is in the linear range.
-
Data Analysis:
-
Plot the absorbance as a function of time for each well.
-
Determine the initial velocity (V₀) of the reaction by calculating the slope of the linear portion of the curve (ΔAbs/min).
-
Calculate the enzyme activity using the formula provided in the Data Analysis section.
-
Inhibitor Screening Protocol
-
Set up the microplate:
-
Blank: Assay buffer.
-
Enzyme Control: Enzyme working solution and assay buffer.
-
Inhibitor Wells: Enzyme working solution and various concentrations of the inhibitor.
-
-
Pre-incubation with inhibitor: Add the enzyme and inhibitor (or vehicle control) to the wells and pre-incubate for a specified time (e.g., 15-30 minutes) at the assay temperature to allow for inhibitor binding.
-
Initiate the reaction: Add the substrate working solution to all wells.
-
Kinetic measurement: Proceed with the kinetic measurement as described in the enzyme activity assay protocol.
-
Data Analysis:
-
Calculate the initial velocities for all reactions.
-
Determine the percent inhibition for each inhibitor concentration relative to the enzyme control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model (e.g., sigmoidal dose-response) to determine the IC₅₀ value.
-
Data Analysis: Calculating Enzyme Activity
The enzyme activity is calculated using the Beer-Lambert law:
A = εcl
Where:
-
A is the absorbance
-
ε is the molar extinction coefficient of p-nitroaniline (in M⁻¹cm⁻¹)
-
c is the concentration of p-nitroaniline (in M)
-
l is the path length of the light through the sample (in cm). For a standard 96-well plate, this is typically calculated based on the volume in the well.
Formula for calculating enzyme activity:
Activity (mol/min/mL) = (ΔAbs/min) / (ε * l)
To express the activity in more common units (e.g., U/mL, where 1 U = 1 µmol/min):
Activity (U/mL) = [ (ΔAbs/min) * (Total Assay Volume in mL) ] / [ (ε) * (Path Length in cm) * (Enzyme Volume in mL) ] * 10⁶
Note on Path Length: The path length in a microplate well is dependent on the volume. It can be determined experimentally by measuring the absorbance of a solution with a known concentration and extinction coefficient or can be estimated (for a 200 µL volume in a standard 96-well plate, the path length is approximately 0.5 cm, but this should be verified for your specific plate and reader).
Visualizations
Caption: Experimental workflow for determining enzyme activity.
Caption: Logical flow for determining inhibitor IC₅₀.
References
Determining Michaelis-Menten Constants (Km and Vmax) for Serine Proteases Using the Chromogenic Substrate Suc-Val-Pro-Phe-pNA
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction: The chromogenic substrate N-Succinyl-L-valyl-L-prolyl-L-phenylalanyl-p-nitroanilide (Suc-Val-Pro-Phe-pNA) is a valuable tool for characterizing the enzymatic activity of chymotrypsin and other chymotrypsin-like serine proteases, such as cathepsin G.[1][2] The enzymatic hydrolysis of the peptide bond C-terminal to the phenylalanine residue by these proteases results in the release of p-nitroaniline (pNA). This product has a distinct yellow color and can be quantified by measuring its absorbance at 405-410 nm. The rate of pNA release is directly proportional to the enzyme's activity under defined conditions. This application note provides a detailed protocol for determining the key Michaelis-Menten kinetic parameters, Km and Vmax, which are crucial for understanding enzyme efficiency and for screening potential inhibitors in drug discovery programs.
Principle of the Assay
The enzymatic reaction follows Michaelis-Menten kinetics, which describes the relationship between the initial reaction velocity (V₀), the substrate concentration ([S]), the maximum velocity (Vmax), and the Michaelis constant (Km). The reaction proceeds as follows:
-
Step 1: The enzyme (E) binds to the substrate (S), this compound, to form an enzyme-substrate complex (ES).
-
Step 2: The enzyme catalyzes the cleavage of the substrate, releasing the product (P), p-nitroaniline, and the peptide fragment, and regenerating the free enzyme (E).
The initial velocity of the reaction is measured at various substrate concentrations. By plotting the initial velocity against the substrate concentration, a hyperbolic curve is obtained, from which Vmax and Km can be determined. A common method for a more accurate determination of these constants is the use of a Lineweaver-Burk plot, which is a double reciprocal plot of 1/V₀ versus 1/[S].
Quantitative Data Summary
The following table summarizes typical kinetic parameters for chymotrypsin using a similar substrate, N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide. These values can serve as a reference, though the specific Km and Vmax for this compound may vary depending on the enzyme source and experimental conditions.
| Enzyme | Substrate | Km (µM) | Vmax (µmol/min/mg) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |
| Bovine α-Chymotrypsin | Suc-Ala-Ala-Pro-Phe-pNA | ~20-60 | Not specified | ~70 | ~1.2 x 10⁶ | DelMar et al., 1979 |
Note: The user should determine the specific Km and Vmax for their particular enzyme and experimental setup.
Experimental Protocols
Materials and Reagents:
-
This compound (Substrate)
-
Chymotrypsin or other target serine protease (Enzyme)
-
Dimethyl sulfoxide (DMSO) for dissolving the substrate
-
Tris-HCl buffer (e.g., 50 mM, pH 8.0) containing CaCl₂ (e.g., 10 mM)
-
Microplate reader capable of measuring absorbance at 405 nm
-
96-well microplates
-
Standard laboratory pipettes and sterile tips
-
Incubator or water bath set to the desired temperature (e.g., 37°C)
Protocol for Determining Km and Vmax:
-
Preparation of Reagents:
-
Substrate Stock Solution: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in DMSO.
-
Enzyme Stock Solution: Prepare a stock solution of the enzyme in the assay buffer. The final concentration should be determined empirically to ensure a linear reaction rate over the desired time course.
-
Assay Buffer: Prepare a Tris-HCl buffer (e.g., 50 mM, pH 8.0) containing CaCl₂ (e.g., 10 mM). Calcium ions are often required for the stability and activity of serine proteases.
-
-
Assay Procedure:
-
Substrate Dilutions: Prepare a series of substrate dilutions in the assay buffer from the stock solution. A typical concentration range to test would be 0.1 to 10 times the expected Km. If the Km is unknown, a broad range from 1 µM to 1 mM can be used initially.
-
Assay Setup: In a 96-well plate, add the different concentrations of the substrate to individual wells. Also, include a blank control for each substrate concentration containing only the substrate and assay buffer (no enzyme).
-
Pre-incubation: Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5-10 minutes to ensure all components are at the reaction temperature.
-
Initiate Reaction: Add a fixed amount of the enzyme solution to each well to start the reaction.
-
Kinetic Measurement: Immediately place the plate in the microplate reader and measure the absorbance at 405 nm every minute for a period of 10-30 minutes. Ensure the total substrate consumption does not exceed 10% to maintain initial velocity conditions.
-
-
Data Analysis:
-
Calculate Initial Velocity (V₀): For each substrate concentration, plot the absorbance at 405 nm against time. The initial velocity (V₀) is the slope of the linear portion of this curve. Convert the change in absorbance per minute to the rate of product formation (µmol/min) using the Beer-Lambert law (Absorbance = εcl), where ε is the molar extinction coefficient of p-nitroaniline (8800 M⁻¹cm⁻¹ at 410 nm), c is the concentration, and l is the path length.[3]
-
Michaelis-Menten Plot: Plot the initial velocity (V₀) against the substrate concentration ([S]).
-
Lineweaver-Burk Plot: To determine Km and Vmax more accurately, create a double reciprocal plot (Lineweaver-Burk plot) of 1/V₀ versus 1/[S]. The equation for this line is: 1/V₀ = (Km/Vmax)(1/[S]) + 1/Vmax.
-
The y-intercept of the line is equal to 1/Vmax.
-
The x-intercept of the line is equal to -1/Km.
-
The slope of the line is equal to Km/Vmax.
-
-
Visualizations
Caption: Enzymatic cleavage of this compound.
Caption: Workflow for Km and Vmax determination.
Caption: Lineweaver-Burk plot for kinetic analysis.
References
Application Note and Protocol: Generating a Standard Curve for p-Nitroanilide Absorbance
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for generating a standard curve for p-nitroanilide (pNA) absorbance. This is a fundamental procedure in many enzymatic assays where the release of pNA from a synthetic substrate is used to quantify enzyme activity.
Principle
In many biological assays, particularly those involving proteases, a synthetic substrate is used that consists of an amino acid or peptide sequence linked to a p-nitroanilide molecule.[1][2] When the enzyme of interest cleaves this substrate, the colorless substrate is hydrolyzed, releasing the yellow-colored p-nitroaniline. The amount of pNA released is directly proportional to the enzyme's activity. The concentration of pNA can be determined by measuring its absorbance at a specific wavelength, typically between 380 nm and 410 nm, and comparing it to a standard curve generated with known concentrations of pNA.[2][3][4] The absorbance maximum of p-nitroaniline is at 380 nm; however, measurements are often taken at 405 nm or 410 nm to minimize absorbance overlap from the unhydrolyzed substrate.[5]
Application in Drug Development
The generation of a pNA standard curve is a critical step in high-throughput screening (HTS) and lead optimization for enzyme inhibitors. By accurately quantifying the amount of pNA produced, researchers can determine the potency of potential drug candidates in inhibiting the target enzyme.
Experimental Protocol
This protocol outlines the steps to prepare p-nitroanilide standards and generate a standard curve.
Materials and Reagents
-
p-Nitroaniline (pNA) (FW: 138.13 g/mol )[6]
-
Dimethyl sulfoxide (DMSO) or appropriate buffer (e.g., 0.1 M Tris, pH 12.0)[6]
-
Spectrophotometer (plate reader or cuvette-based)
-
96-well microplates or cuvettes
-
Pipettes and tips
-
Volumetric flasks and centrifuge tubes
Reagent Preparation
-
10 mM p-Nitroaniline Stock Solution:
-
Dissolve 13.81 mg of p-nitroaniline in 10 mL of DMSO. Mix until fully dissolved. This stock solution should be stored at -20°C. Some protocols may call for dissolving pNA in water, which can take several hours on a stir plate to fully dissolve.[6]
-
-
Working Buffer:
-
The buffer used for the standard curve should be the same as the buffer used for the enzymatic assay to ensure consistency. A common buffer is 0.1 M Tris at a pH of 12.0.[6]
-
Standard Curve Preparation
The following table details the preparation of a serial dilution of p-nitroanilide to generate a standard curve. The final volume for each standard is 200 µL.
| Standard | pNA Concentration (µM) | Volume of 10 mM pNA Stock (µL) | Volume of Buffer (µL) |
| 1 | 0 | 0 | 200 |
| 2 | 50 | 1 | 199 |
| 3 | 100 | 2 | 198 |
| 4 | 200 | 4 | 196 |
| 5 | 400 | 8 | 192 |
| 6 | 600 | 12 | 188 |
| 7 | 800 | 16 | 184 |
| 8 | 1000 | 20 | 180 |
Measurement of Absorbance
-
Pipette 200 µL of each standard into a separate well of a 96-well microplate.
-
Measure the absorbance at 405 nm using a microplate reader.
-
Blank the reader with the 0 µM pNA standard.
-
Plot the absorbance values (Y-axis) against the corresponding p-nitroanilide concentrations (X-axis).
-
Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the R-squared value (R²). The R² value should be close to 1.0 for a good linear fit.
Data Presentation
The following table shows example data for a p-nitroanilide standard curve.
| pNA Concentration (µM) | Absorbance at 405 nm (AU) |
| 0 | 0.000 |
| 50 | 0.215 |
| 100 | 0.430 |
| 200 | 0.860 |
| 400 | 1.720 |
| 600 | 2.580 |
| 800 | 3.440 |
| 1000 | 4.300 |
Visualizations
Experimental Workflow for Generating a p-Nitroanilide Standard Curve
Caption: Workflow for pNA standard curve generation.
Enzymatic Reaction Releasing p-Nitroanilide
Caption: Enzyme-catalyzed release of p-nitroanilide.
References
- 1. Detection of protease activities using specific aminoacyl or peptidyl p-nitroanilides after sodium dodecyl sulfate - polyacrylamide gel electrophoresis and its applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. researchgate.net [researchgate.net]
- 5. Solution composition dependent variation in extinction coefficients for p-nitroaniline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. margenot.cropsciences.illinois.edu [margenot.cropsciences.illinois.edu]
Application of Suc-Val-Pro-Phe-pNA in Drug Discovery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Succinyl-L-valyl-L-prolyl-L-phenylalanine-p-nitroanilide (Suc-Val-Pro-Phe-pNA) is a synthetic chromogenic substrate meticulously designed for the sensitive and specific assay of chymotrypsin and chymotrypsin-like serine proteases. Its primary application lies in the realm of drug discovery, particularly in the high-throughput screening and characterization of potential enzyme inhibitors. This peptide sequence mimics the natural cleavage sites of target proteases, and upon enzymatic hydrolysis, it liberates p-nitroaniline (pNA), a yellow-colored compound that can be readily quantified by spectrophotometry. This property makes it an invaluable tool for studying enzyme kinetics and identifying novel therapeutic agents targeting proteases implicated in a variety of diseases.
This compound is a sensitive substrate for mammalian chymotrypsin and chymotrypsin-like enzymes, including human leukocyte cathepsin G, as well as human and dog skin chymases, and rat mast cell proteases.[1] The specificity of this substrate makes it particularly useful for dissecting the activity of these enzymes in complex biological samples and for screening inhibitor libraries to identify compounds that modulate their function.
Application in Drug Discovery
The dysregulation of chymotrypsin-like proteases, such as cathepsin G, is implicated in the pathophysiology of numerous inflammatory and autoimmune diseases.[2][3] These enzymes play a crucial role in tissue remodeling, immune cell signaling, and the processing of cytokines and chemokines.[4] Consequently, the identification of potent and selective inhibitors of these proteases is a significant focus of modern drug discovery efforts.
This compound serves as a critical reagent in the following drug discovery applications:
-
High-Throughput Screening (HTS): The simple and robust nature of the colorimetric assay using this substrate makes it ideal for screening large compound libraries to identify initial "hit" compounds that inhibit the target protease.
-
Hit-to-Lead Optimization: Once initial hits are identified, the substrate is used to determine the potency (e.g., IC50 values) and mechanism of action of analog series, guiding the medicinal chemistry efforts to develop more effective lead compounds.
-
Enzyme Kinetics and Mechanism of Inhibition Studies: this compound is employed to determine key kinetic parameters of enzyme-inhibitor interactions, such as the inhibition constant (Ki), and to elucidate the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive).
Data Presentation
Table 1: Illustrative Kinetic Parameters for Chymotrypsin and Cathepsin G with a Chromogenic Substrate.
| Enzyme | Substrate | Michaelis Constant (Km) |
| α-Chymotrypsin | Suc-AAPF-pNA | 60 µM[5] |
| Cathepsin G | Suc-AAPF-pNA | 1.7 mM[5] |
Note: This data is for the substrate Suc-AAPF-pNA and is intended to be illustrative. Researchers should determine the specific Km value for this compound under their experimental conditions.
Table 2: Illustrative Inhibition Constants (Ki) for Chymostatin.
| Enzyme | Inhibitor | Inhibition Constant (Ki) |
| α-Chymotrypsin | Chymostatin | 4 x 10-10 M[6] |
| Cathepsin G | Chymostatin | 1.5 x 10-7 M[6] |
Note: The substrate used for these determinations was not specified as this compound in the original source. Ki values should be determined using the specific substrate in the assay.
Experimental Protocols
Protocol 1: Determination of Enzyme Activity using this compound
This protocol describes a method for measuring the activity of chymotrypsin or a chymotrypsin-like enzyme using this compound in a 96-well plate format, suitable for spectrophotometric analysis.
Materials:
-
α-Chymotrypsin or Cathepsin G (human neutrophil)
-
This compound
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 100 mM NaCl and 0.05% (v/v) Triton X-100
-
Dimethyl sulfoxide (DMSO)
-
96-well clear, flat-bottom microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare a 10 mM stock solution of this compound in DMSO. Store this stock solution at -20°C.
-
Prepare the enzyme solution. Dilute the enzyme stock in Assay Buffer to the desired working concentration. The optimal concentration should be determined empirically but is typically in the low nanomolar range.
-
Set up the assay in a 96-well plate.
-
Add 50 µL of Assay Buffer to all wells.
-
Add 25 µL of the diluted enzyme solution to the appropriate wells.
-
For blank wells (no enzyme), add an additional 25 µL of Assay Buffer.
-
-
Initiate the reaction. Add 25 µL of a working solution of this compound (diluted from the stock in Assay Buffer to the desired final concentration) to all wells. The final volume in each well will be 100 µL. The final concentration of the substrate should ideally be at or near its Km value.
-
Monitor the reaction. Immediately place the plate in a microplate reader pre-warmed to 37°C. Measure the absorbance at 405 nm every minute for 15-30 minutes.
-
Calculate the reaction rate. Determine the initial velocity (Vo) of the reaction by calculating the slope of the linear portion of the absorbance vs. time curve (ΔA405/min).
Protocol 2: Screening for Inhibitors of Chymotrypsin/Cathepsin G
This protocol provides a method for screening a compound library for inhibitors of chymotrypsin or a chymotrypsin-like enzyme.
Materials:
-
All materials from Protocol 1
-
Test compounds dissolved in DMSO
Procedure:
-
Prepare reagents as described in Protocol 1.
-
Set up the assay in a 96-well plate.
-
Add 50 µL of Assay Buffer to all wells.
-
Add 1 µL of test compound in DMSO to the sample wells.
-
Add 1 µL of DMSO to the positive control (no inhibitor) and blank wells.
-
Add 25 µL of the diluted enzyme solution to the sample and positive control wells.
-
Add 25 µL of Assay Buffer to the blank wells.
-
-
Pre-incubate. Gently mix the plate and pre-incubate at 37°C for 15 minutes to allow the test compounds to interact with the enzyme.
-
Initiate the reaction. Add 24 µL of the this compound working solution to all wells.
-
Monitor the reaction and calculate rates as described in Protocol 1.
-
Determine the percent inhibition. Calculate the percentage of enzyme activity inhibited by each test compound using the following formula: % Inhibition = [1 - (Rate of sample well / Rate of positive control well)] x 100
Mandatory Visualization
Caption: Experimental workflow for inhibitor screening.
Caption: Cathepsin G in the TLR4/NF-κB signaling pathway.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. The 1.8 A crystal structure of human cathepsin G in complex with Suc-Val-Pro-PheP-(OPh)2: a Janus-faced proteinase with two opposite specificities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. glpbio.com [glpbio.com]
- 5. caymanchem.com [caymanchem.com]
- 6. Slow-binding inhibition of chymotrypsin and cathepsin G by the peptide aldehyde chymostatin - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Monitoring Protease Activity in Cell Lysates using Suc-Val-Pro-Phe-pNA
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for the sensitive detection of chymotrypsin and chymotrypsin-like protease activity in cell lysates using the chromogenic substrate N-Succinyl-Valyl-Prolyl-Phenylalanine p-nitroanilide (Suc-Val-Pro-Phe-pNA).[1] This substrate is particularly useful for studying enzymes such as chymotrypsin and cathepsin G.[1][2][3] The assay is based on the enzymatic cleavage of the peptide substrate, which releases the chromophore p-nitroaniline (pNA). The rate of pNA release is directly proportional to the protease activity and can be quantified by measuring the absorbance at 405 nm. This method is a valuable tool for protease research, inhibitor screening, and understanding the role of these proteases in various physiological and pathological processes.
Principle of the Assay
The fundamental principle of this colorimetric assay lies in the specific recognition and cleavage of the this compound substrate by chymotrypsin or chymotrypsin-like proteases present in a cell lysate. The protease hydrolyzes the peptide bond between the phenylalanine (Phe) residue and the p-nitroaniline (pNA) moiety. This cleavage releases free pNA, a yellow-colored compound that exhibits a strong absorbance at 405 nm. The enzymatic activity is determined by monitoring the rate of increase in absorbance over time.
Signaling Pathways and Biological Relevance
Chymotrypsin and cathepsin G are serine proteases involved in a variety of cellular processes. Their dysregulation has been implicated in inflammatory diseases and cancer. A key mechanism by which these proteases exert their effects is through the activation of Protease-Activated Receptors (PARs), a family of G protein-coupled receptors.
Cathepsin G Signaling Pathway
Cathepsin G, primarily found in the azurophilic granules of neutrophils, can activate PARs, particularly PAR1 and PAR4.[4][5] This activation can trigger downstream signaling cascades, leading to cellular responses such as inflammation, immune cell recruitment, and platelet activation.
Caption: Cathepsin G-mediated activation of PAR4 signaling cascade.
Chymotrypsin Signaling Pathway
Chymotrypsin can also activate PARs, such as PAR2, on the surface of intestinal epithelial cells. This interaction can initiate signaling pathways that regulate gut homeostasis, inflammation, and tissue repair.[6]
Caption: Chymotrypsin-mediated activation of the PAR2 signaling pathway.
Quantitative Data Summary
The following tables summarize key quantitative parameters for the chymotrypsin and cathepsin G assay using pNA-based substrates. Note that values can vary depending on the specific experimental conditions.
Table 1: Optimal Reaction Conditions
| Parameter | Chymotrypsin | Cathepsin G | Reference(s) |
| Optimal pH | 7.8 - 9.0 | 7.5 | [7][8] |
| Optimal Temperature | 37 - 55 °C | 25 - 37 °C | [7][9] |
| Wavelength (λmax) | 405 - 410 nm | 405 - 410 nm | [7] |
Table 2: Kinetic Parameters (with similar substrates)
| Enzyme | Substrate | Km (mM) | kcat (s⁻¹) | Reference(s) |
| Chymotrypsin | Suc-Ala-Ala-Pro-Phe-pNA | 0.5 - 1.58 | 36.5 | [9] |
| Cathepsin G | This compound | Not readily available | Not readily available |
Note: The kinetic parameters for this compound with chymotrypsin and cathepsin G are not widely reported in publicly available literature. The values for the structurally similar substrate Suc-Ala-Ala-Pro-Phe-pNA are provided for reference.
Table 3: Recommended Concentration Ranges
| Component | Recommended Concentration | Reference(s) |
| Cell Lysate Protein | 5 - 20 mg/mL | [10][11] |
| This compound (Substrate) | 0.1 - 1.0 mM | [7] |
Table 4: Inhibitor Specificity and Potency
| Inhibitor | Target Enzyme(s) | IC₅₀ / Ki | Reference(s) |
| Chymostatin | Chymotrypsin, Cathepsin G | Ki = 4 x 10⁻¹⁰ M (Chymotrypsin)Ki = 1.5 x 10⁻⁷ M (Cathepsin G) | |
| PMSF (Phenylmethylsulfonyl fluoride) | Serine Proteases | Varies | |
| Aprotinin | Serine Proteases | Varies | |
| Soybean Trypsin Inhibitor (STI) | Trypsin, Chymotrypsin | Varies | [12] |
Experimental Protocols
The following section provides detailed protocols for cell lysate preparation and the protease activity assay.
Workflow for Protease Activity Assay
Caption: General experimental workflow for the protease activity assay.
Preparation of Cell Lysates
Materials:
-
Phosphate-buffered saline (PBS), ice-cold
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with a protease inhibitor cocktail
-
Cell scraper (for adherent cells)
-
Microcentrifuge tubes, pre-chilled
-
Refrigerated microcentrifuge
Protocol for Adherent Cells:
-
Aspirate the culture medium from the cell culture dish.
-
Wash the cells once with ice-cold PBS.
-
Aspirate the PBS and add an appropriate volume of ice-cold lysis buffer (e.g., 1 mL for a 10 cm dish).
-
Incubate the dish on ice for 5-10 minutes.
-
Scrape the cells from the dish using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Vortex the lysate briefly and incubate on ice for an additional 20-30 minutes, with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Carefully transfer the supernatant (cell lysate) to a new pre-chilled tube.
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA or Bradford assay). The protein concentration should ideally be between 5-20 mg/mL.[10][11]
-
The lysate can be used immediately or stored in aliquots at -80°C for future use.
Protocol for Suspension Cells:
-
Pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C.
-
Aspirate the supernatant and wash the cell pellet with ice-cold PBS.
-
Centrifuge again at 500 x g for 5 minutes at 4°C and discard the supernatant.
-
Resuspend the cell pellet in an appropriate volume of ice-cold lysis buffer.
-
Proceed with steps 6-10 from the adherent cell protocol.
Protease Activity Assay
Materials:
-
Cell lysate (protein concentration adjusted)
-
This compound substrate stock solution (e.g., 10 mM in DMSO)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0)
-
96-well clear flat-bottom microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Protocol:
-
Prepare the Substrate Working Solution: Dilute the this compound stock solution to the desired final concentration (e.g., 1 mM) in assay buffer. Prepare this solution fresh before use.
-
Set up the Assay Plate:
-
Sample Wells: Add 5-20 µL of cell lysate to each well.
-
Blank Wells: Add the same volume of lysis buffer without cell lysate to control for background absorbance.
-
Positive Control (Optional): Use a known concentration of purified chymotrypsin.
-
Inhibitor Control (Optional): Pre-incubate the cell lysate with a known protease inhibitor before adding the substrate.
-
-
Initiate the Reaction: Add the substrate working solution to all wells to a final volume of 100-200 µL.
-
Measure Absorbance: Immediately place the microplate in a plate reader pre-warmed to the desired temperature (e.g., 37°C).
-
Kinetic Reading: Measure the absorbance at 405 nm every 1-2 minutes for a period of 30-60 minutes.
-
Data Analysis:
-
Subtract the absorbance readings of the blank wells from the sample wells.
-
Plot the change in absorbance (ΔOD) versus time.
-
The initial linear portion of the curve represents the rate of the reaction. Calculate the slope of this linear phase (ΔOD/min).
-
Protease activity can be calculated using the Beer-Lambert law, where the molar extinction coefficient of p-nitroaniline is approximately 8,800 M⁻¹cm⁻¹.
-
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High Background Absorbance | - Substrate instability- Contamination of reagents | - Prepare substrate solution fresh- Use high-purity reagents |
| Low or No Activity | - Low protease concentration in lysate- Inactive enzyme- Presence of endogenous inhibitors | - Increase the amount of cell lysate- Ensure proper lysate preparation and storage- Dilute the lysate to reduce inhibitor concentration |
| Non-linear Reaction Rate | - Substrate depletion- Enzyme instability | - Use a lower concentration of cell lysate- Ensure the assay is performed within the linear range of the enzyme |
Disclaimer: These protocols and application notes are intended for research use only and should be adapted to specific experimental needs. Always follow standard laboratory safety procedures.
References
- 1. glpbio.com [glpbio.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Neutrophil cathepsin G proteolysis of protease-activated receptor 4 generates a novel, functional tethered ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 5. uniprot.org [uniprot.org]
- 6. researchgate.net [researchgate.net]
- 7. fao.org [fao.org]
- 8. Chymotrypsin - Assay | Worthington Biochemical [worthington-biochem.com]
- 9. ars.usda.gov [ars.usda.gov]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. content.abcam.com [content.abcam.com]
- 12. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Suc-val-pro-phe-pna solubility issues and solutions
Welcome to the technical support center for Suc-Val-Pro-Phe-pNA. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions regarding the use of this chromogenic substrate in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound (N-Succinyl-L-valyl-L-prolyl-L-phenylalanyl-p-nitroanilide) is a synthetic peptide substrate used in biochemical assays. It is particularly useful for detecting and quantifying the activity of certain proteases, such as chymotrypsin and cathepsin G.[1][2] Upon cleavage by the enzyme, the p-nitroanilide (pNA) group is released, which is a yellow chromophore that can be measured spectrophotometrically, typically at a wavelength of 405-410 nm. This allows for the kinetic analysis of the enzyme's activity.
Q2: I'm having trouble dissolving this compound. What are the recommended solvents?
Difficulty in dissolving peptide-pNA substrates is a common issue. Due to the hydrophobic nature of the peptide and the pNA group, aqueous solubility is often limited. The recommended primary solvent is Dimethyl Sulfoxide (DMSO). N,N-Dimethylformamide (DMF) can also be used. For a related compound, Suc-Ala-Ala-Pro-Phe-pNA, solubility in DMSO has been reported to be as high as 100-120 mg/mL and in DMF at 25 mg/mL.[3][4][5] It is generally recommended to prepare a concentrated stock solution in one of these organic solvents first, which can then be diluted into your aqueous assay buffer.
Q3: My this compound solution is cloudy or has precipitated after dilution in my aqueous buffer. What should I do?
Precipitation upon dilution of the DMSO stock in aqueous buffer is a frequent problem. This occurs because the substrate is much less soluble in the aqueous environment. Here are several troubleshooting steps:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is kept as low as possible, ideally below 5%, as high concentrations of organic solvents can affect enzyme activity.[6]
-
Sonication/Vortexing: After diluting the stock solution, vortex or sonicate the solution to aid in dissolution.[4]
-
Warming: Gently warming the solution may help to redissolve the precipitate. However, be cautious with temperature as it can affect the stability of the peptide and other assay components.
-
Order of Addition: When preparing your final reaction mixture, try adding the substrate solution last and ensure rapid mixing.
-
Use of Surfactants: The inclusion of a non-ionic surfactant like Tween-80 (e.g., at 0.0005%) in the assay buffer can help to increase the solubility of hydrophobic compounds.[4]
Q4: How should I store my this compound, both as a powder and in solution?
-
Powder: The lyophilized powder should be stored desiccated at -20°C for long-term stability.[3][7]
-
Stock Solution: Stock solutions prepared in DMSO or DMF should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C.[3][4] It is recommended to use freshly prepared aqueous solutions of the substrate for each experiment, as they can be unstable.[3]
Q5: The color development in my assay is very slow or non-existent. What could be the issue?
Slow or no color development can be due to several factors:
-
Enzyme Inactivity: Ensure your enzyme is active. Check the storage conditions and age of the enzyme.
-
Incorrect Buffer Conditions: Verify that the pH and ionic strength of your assay buffer are optimal for your enzyme of interest.
-
Substrate Concentration: The substrate concentration might be too low. However, increasing it may lead to solubility issues. Ensure you are working at a concentration suitable for your enzyme's Km.
-
Inhibitors: Your sample or reagents may contain an inhibitor of the enzyme.
-
Substrate Degradation: If the substrate solution was not prepared freshly, it might have degraded.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation in stock solution | The substrate has low solubility in the chosen solvent at the desired concentration. | Try a different solvent (e.g., switch from DMSO to DMF or vice versa). Use gentle warming or sonication to aid dissolution. Prepare a more dilute stock solution. |
| Precipitation upon dilution in buffer | The substrate "crashes out" in the aqueous environment. | Decrease the final concentration of the substrate in the assay. Increase the percentage of organic solvent (e.g., DMSO) in the final assay volume, but be mindful of its effect on enzyme activity. Add a surfactant like Tween-80 to the assay buffer. |
| High background absorbance | Spontaneous hydrolysis of the substrate. | Prepare the substrate solution fresh before each experiment. Run a blank control without the enzyme to measure and subtract the background absorbance. |
| Inconsistent results | Pipetting errors with viscous DMSO stock. Incomplete dissolution of the substrate. | Use positive displacement pipettes for viscous solutions. Ensure the substrate is fully dissolved in the stock solution before use by vortexing or brief sonication. |
Quantitative Data
The following table summarizes solubility data for the closely related and more extensively documented substrate, Suc-Ala-Ala-Pro-Phe-pNA, which can be used as a reference point for this compound.
| Solvent | Concentration | Notes |
| DMSO | 100 - 120 mg/mL[4][5][8] | Hygroscopic DMSO can reduce solubility; use fresh, anhydrous DMSO.[4][5] |
| DMF | 5 mg/mL[9] | - |
| Ethanol | 120 mg/mL[5][8] | - |
| Water | Insoluble[5] | - |
| DMSO:PBS (pH 7.2) (1:1) | 0.5 mg/mL[9] | - |
| 10% DMSO in Corn Oil | ≥ 2.5 mg/mL[4] | Clear solution. |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL[4] | Clear solution. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh out the desired amount of this compound powder.
-
Dissolution: Add the appropriate volume of fresh, anhydrous DMSO to achieve a high-concentration stock solution (e.g., 10-20 mM).
-
Mixing: Vortex the solution vigorously. If necessary, use a sonicator for a short period to ensure complete dissolution. The solution should be clear and light yellow.[3]
-
Storage: Aliquot the stock solution into smaller volumes to avoid multiple freeze-thaw cycles and store at -20°C or -80°C.
Protocol 2: General Enzyme Assay for Chymotrypsin Activity
-
Prepare Assay Buffer: Prepare a suitable buffer for chymotrypsin (e.g., 0.1 M Tris-HCl, pH 7.8).
-
Prepare Working Substrate Solution: Immediately before use, dilute the this compound stock solution in the assay buffer to the desired final concentration. It is crucial to add the DMSO stock to the buffer and mix immediately to minimize precipitation.
-
Set up Reaction: In a microplate well or a cuvette, add the assay buffer and the enzyme solution.
-
Initiate Reaction: Start the reaction by adding the working substrate solution to the well/cuvette.
-
Measure Absorbance: Immediately begin monitoring the increase in absorbance at 410 nm over time using a spectrophotometer.[10]
-
Data Analysis: Calculate the rate of reaction from the linear portion of the absorbance versus time plot. The enzyme activity can be calculated using the molar extinction coefficient of p-nitroaniline (ε = 8,800 M⁻¹cm⁻¹ at pH 7.5).[3]
Visualizations
Caption: Experimental workflow for preparing and using this compound.
Caption: Enzymatic cleavage of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. application.wiley-vch.de [application.wiley-vch.de]
- 7. glpbio.com [glpbio.com]
- 8. selleckchem.com [selleckchem.com]
- 9. caymanchem.com [caymanchem.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Suc-Val-Pro-Phe-pNA
Welcome to the technical support center for Suc-Val-Pro-Phe-pNA. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in their experiments involving this chromogenic substrate.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound (Succinyl-L-valyl-L-prolyl-L-phenylalanine-p-nitroanilide) is a sensitive chromogenic substrate used to assay enzymes with chymotrypsin-like activity.[1][2] It is frequently used for enzymes such as human leukocyte cathepsin G, human and dog skin chymases, and rat mast cell proteases.[2] Upon enzymatic cleavage, the release of p-nitroaniline (pNA) can be measured spectrophotometrically.
Q2: What is the recommended solvent for dissolving this compound?
A2: Due to its hydrophobic nature, this compound has low solubility in aqueous buffers alone. The recommended procedure is to first dissolve the peptide in an organic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) to prepare a concentrated stock solution.[3] This stock solution can then be diluted to the final working concentration in the desired aqueous buffer.
Q3: Can I dissolve this compound directly in my aqueous experimental buffer?
A3: Direct dissolution in aqueous buffers is generally not recommended as it may lead to incomplete dissolution and inaccurate substrate concentrations. Preparing a concentrated stock solution in an organic solvent like DMSO ensures complete solubilization before dilution into your experimental buffer.
Q4: How should I store the this compound powder and stock solutions?
A4: The lyophilized powder should be stored at -20°C for long-term stability.[3] Once dissolved in an organic solvent to create a stock solution, it is recommended to aliquot the solution into smaller volumes to avoid repeated freeze-thaw cycles. These aliquots should be stored at -20°C or -80°C.[2] When stored at -80°C, the stock solution is typically stable for up to 6 months; at -20°C, it is stable for about 1 month.[2]
Troubleshooting Guide
Problem: The this compound is not dissolving in the organic solvent.
-
Solution 1: Increase Solvent Volume: Ensure you are using a sufficient volume of the organic solvent. A common concentration for a stock solution is 10-20 mM.
-
Solution 2: Gentle Warming: To aid dissolution, you can warm the solution to 37°C.[2]
-
Solution 3: Sonication: Briefly sonicating the solution in an ultrasonic bath can also help to break up any aggregates and facilitate dissolution.[2]
Problem: A precipitate forms when I dilute the DMSO stock solution into my aqueous buffer.
-
Solution 1: Decrease the Final Concentration: The final concentration of the peptide in the aqueous buffer may be too high. Try preparing a more dilute working solution.
-
Solution 2: Adjust the DMSO Concentration: Ensure the final concentration of DMSO in your aqueous buffer is low (typically ≤1%) to avoid solvent effects on your enzyme's activity and to maintain the solubility of the peptide.
-
Solution 3: Vortex While Diluting: Add the DMSO stock solution to the aqueous buffer while vortexing to ensure rapid and uniform mixing, which can prevent localized high concentrations that may lead to precipitation.
-
Solution 4: Buffer Composition: The pH and ionic strength of your buffer can influence the solubility of the peptide. Consider optimizing your buffer composition.
Data Presentation
| Solvent | Recommended Use | Concentration | Storage of Stock Solution |
| DMSO | Primary solvent for stock solution | 10-20 mM | -20°C (1 month) or -80°C (6 months)[2] |
| DMF | Alternative solvent for stock solution | Up to 25 mg/mL for similar peptides[3] | -20°C or -80°C |
| Aqueous Buffer | Final reaction medium | Dependent on assay (e.g., 0.2 mM)[4] | Prepare fresh before use |
Experimental Protocols
Preparation of a 10 mM this compound Stock Solution in DMSO
-
Weigh the Peptide: Accurately weigh out the required amount of lyophilized this compound powder. For example, for 1 mL of a 10 mM stock solution (MW: 581.63 g/mol ), you would need 5.82 mg.
-
Add DMSO: Add the appropriate volume of high-purity, anhydrous DMSO to the peptide.
-
Dissolve: Vortex the solution until the peptide is completely dissolved. If necessary, use gentle warming (37°C) or brief sonication to aid dissolution.[2]
-
Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C.[2]
Preparation of a Working Solution in Aqueous Buffer
-
Prepare Buffer: Prepare your desired aqueous experimental buffer (e.g., 0.1 M Tris-HCl, pH 7.8).
-
Dilute Stock Solution: Add the required volume of the 10 mM this compound stock solution in DMSO to the aqueous buffer to achieve the final desired concentration. It is recommended to add the stock solution to the buffer while vortexing to ensure rapid mixing.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in the working solution is kept to a minimum (ideally ≤1%) to avoid interfering with enzyme kinetics.
-
Use Immediately: It is best to prepare the working solution fresh just before use.[3]
Mandatory Visualization
Caption: Troubleshooting workflow for dissolving this compound.
References
Preventing Suc-val-pro-phe-pna precipitation in assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the chromogenic substrate Suc-val-pro-phe-pna. The primary focus is to address and prevent substrate precipitation during enzymatic assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound (N-Succinyl-L-valyl-L-prolyl-L-phenylalanine p-nitroanilide) is a chromogenic substrate primarily used to assay the activity of chymotrypsin and other chymotrypsin-like serine proteases, such as cathepsin G.[1][2] Upon enzymatic cleavage at the C-terminal side of the phenylalanine residue, p-nitroaniline (pNA) is released. The liberated pNA has a distinct yellow color, and its concentration can be quantified by measuring the absorbance at 405-410 nm, providing a direct measure of enzyme activity.
Q2: Why is my this compound precipitating in the assay buffer?
Precipitation of this compound is a common issue stemming from its low solubility in aqueous solutions. This is due to the hydrophobic nature of the peptide sequence, particularly the valine and phenylalanine residues.[3][4] When a concentrated stock solution (typically in an organic solvent like DMSO) is diluted into an aqueous assay buffer, the substrate may crash out of solution if its concentration exceeds its solubility limit in the final buffer composition.
Q3: What is the best solvent for preparing a stock solution of this compound?
Dimethyl sulfoxide (DMSO) is the most recommended solvent for preparing a stock solution of this compound due to the substrate's high solubility in it.[1] For other hydrophobic peptides, N,N-dimethylformamide (DMF) or acetonitrile can also be considered.[3][4] It is crucial to prepare a high-concentration stock solution in the appropriate organic solvent before diluting it to the final working concentration in the aqueous assay buffer.
Q4: How should I store my this compound stock solution?
To prevent degradation and ensure reproducibility, stock solutions should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1] Before use, allow the aliquot to thaw completely and bring it to room temperature.
Troubleshooting Guide: Preventing Precipitation
Issue: Substrate precipitates immediately upon addition to the assay buffer.
| Possible Cause | Solution |
| Final substrate concentration is too high. | The working concentration of the substrate exceeds its solubility in the aqueous buffer. Determine the optimal substrate concentration by performing a titration. Often, a concentration around the Michaelis constant (Km) is sufficient and helps prevent precipitation. |
| Inadequate mixing. | When adding the DMSO stock to the buffer, the localized concentration is momentarily very high. Add the substrate stock solution dropwise to the assay buffer while vortexing or stirring vigorously to ensure rapid and uniform dispersion. |
| Low temperature of the assay buffer. | Solubility of many compounds, including peptides, can decrease at lower temperatures. Ensure your assay buffer has equilibrated to the experimental temperature (e.g., 25°C or 37°C) before adding the substrate.[5] |
| Final DMSO concentration is too low. | The amount of organic co-solvent in the final assay volume may be insufficient to keep the hydrophobic substrate in solution. |
Issue: Substrate precipitates over the course of the experiment.
| Possible Cause | Solution |
| Slow precipitation at experimental temperature. | Even if initially clear, the solution may be supersaturated. Consider slightly increasing the final DMSO concentration or adding a non-ionic detergent to the assay buffer to enhance substrate stability. |
| Changes in buffer pH or composition. | Ensure the pH of your buffer is stable throughout the experiment. Evaporation during long incubation times can concentrate solutes and may lead to precipitation. Keep plates or tubes covered. |
Quantitative Data Summary
The following tables provide quantitative data to guide the optimization of your assay and prevent substrate precipitation.
Table 1: Recommended Co-Solvents and Detergents
| Component | Typical Stock Concentration | Recommended Final Assay Concentration | Notes |
| DMSO | 10-50 mM | 1-10% (v/v) | Balances substrate solubility with potential enzyme inhibition. Higher concentrations can decrease chymotrypsin activity.[6] |
| Tween-20 | 10% (v/v) | 0.005-0.1% (v/v) | A mild, non-ionic detergent that can help prevent aggregation and non-specific binding.[7] |
| Triton X-100 | 10% (v/v) | 0.005-0.1% (v/v) | A non-ionic detergent, slightly harsher than Tween-20, also effective in preventing precipitation.[8][9] |
Table 2: Effect of DMSO on α-Chymotrypsin Catalytic Efficiency
| DMSO Concentration (v/v) | Approximate Relative Catalytic Efficiency (kcat/KM) |
| 0% | 100% |
| 5% | ~70% |
| 10% | ~50% |
| 20% | ~20% |
| Data is illustrative and based on studies with α-chymotrypsin and a similar peptide substrate.[6][10] The exact effect may vary depending on the specific enzyme and assay conditions. |
Experimental Protocols
Protocol 1: Preparation of Reagents
-
Assay Buffer (50 mM Tris-HCl, 10 mM CaCl₂, pH 7.8):
-
Dissolve 6.057 g of Tris base in 800 mL of deionized water.
-
Add 1.47 g of calcium chloride dihydrate.
-
Adjust the pH to 7.8 with 1 M HCl.
-
Bring the final volume to 1 L with deionized water.
-
Optional: For enhanced solubility, add Tween-20 to a final concentration of 0.01% (v/v).
-
-
Substrate Stock Solution (20 mM this compound in DMSO):
-
Weigh 11.63 mg of this compound (MW: 581.63 g/mol ).
-
Dissolve in 1 mL of high-purity DMSO.
-
Vortex until fully dissolved.
-
Store in aliquots at -20°C or -80°C.
-
-
Enzyme Solution (Chymotrypsin):
-
Prepare a stock solution of chymotrypsin in a suitable buffer (e.g., 1 mM HCl).
-
Immediately before use, dilute the enzyme to the desired working concentration in the Assay Buffer. The optimal concentration should be determined empirically but is typically in the nM range.
-
Protocol 2: Chymotrypsin Activity Assay
-
Set up the reaction in a 96-well microplate or cuvettes.
-
To each well, add the components in the following order:
-
Assay Buffer
-
Enzyme solution (or buffer for blank/control wells)
-
-
Pre-incubate the plate/cuvettes at the desired temperature (e.g., 25°C or 37°C) for 5 minutes.
-
To initiate the reaction, add the this compound substrate. Prepare a substrate working solution by diluting the 20 mM DMSO stock into the Assay Buffer. Add this working solution to the wells to achieve the desired final substrate concentration (e.g., 100 µM - 1 mM). Ensure the final DMSO concentration is kept as low as possible (ideally ≤ 5%).
-
Immediately start monitoring the increase in absorbance at 405 nm over time using a microplate reader or spectrophotometer. Collect readings every 30-60 seconds for 10-30 minutes.
-
Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot.
Visualizations
Caption: Standard experimental workflow for a chymotrypsin assay using this compound.
Caption: Decision tree for troubleshooting this compound precipitation in assays.
References
- 1. glpbio.com [glpbio.com]
- 2. glpbio.com [glpbio.com]
- 3. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 4. bachem.com [bachem.com]
- 5. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 6. The multifaceted effects of DMSO and high hydrostatic pressure on the kinetic constants of hydrolysis reactions catalyzed by α-chymotrypsin - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D0CP03062G [pubs.rsc.org]
- 7. bosterbio.com [bosterbio.com]
- 8. Why do you recommend using Triton X for the purification of 6xHis-tagged protein? [qiagen.com]
- 9. fao.org [fao.org]
- 10. researchgate.net [researchgate.net]
Optimizing buffer conditions for chymotrypsin assay
Welcome to the technical support center for chymotrypsin assays. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experimental conditions and troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH and temperature for a chymotrypsin assay?
The optimal pH for chymotrypsin activity is generally around 7.8.[1][2][3] The optimal temperature is typically 25°C for standard assays, though the enzyme can be active up to 50°C.[2][4][5] However, self-digestion may occur at temperatures above 37°C.[4]
Q2: How should I prepare and store my chymotrypsin stock solution?
Chymotrypsin should be dissolved in 1 mM HCl to a concentration of about 1 mg/mL.[2] For enhanced stability, it is recommended to reconstitute in 1 mM HCl containing 2 mM CaCl₂.[4] Aliquots of the enzyme solution can be stored at -20°C and are generally stable for about a week.[4] It is advisable to prepare fresh solutions for optimal activity and avoid repeated freeze-thaw cycles.[6]
Q3: What are the recommended buffer conditions for a chymotrypsin assay?
A commonly used buffer is 80 mM Tris-HCl at pH 7.8, often containing 100 mM calcium chloride.[2][3] Calcium ions are known to activate and stabilize chymotrypsin.[4]
Q4: Which substrate is typically used for a chymotrypsin assay and at what concentration?
N-Benzoyl-L-tyrosine ethyl ester (BTEE) is a common substrate for spectrophotometric assays.[2] The final concentration in the reaction mix is typically around 0.55 mM. For fluorometric assays, a synthetic fluorogenic substrate can be used.[7]
Q5: How can I inhibit chymotrypsin activity in my control experiments?
A specific chymotrypsin inhibitor, such as 1-chloro-3-tosylamido-7-amino-2-heptanone (TLCK), can be used to inhibit trypsin-like activity that may be present as a contaminant.[2] For measuring specific chymotrypsin activity, a selective chymotrypsin inhibitor is included in some commercial kits.[7] Additionally, chymotrypsin activity is completely inhibited by 10 mM Cu²⁺ and Hg²⁺ ions.[4]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Enzyme Activity | Inactive enzyme due to improper storage or handling. | Prepare fresh enzyme solution from lyophilized powder. Ensure proper storage at 2-8°C for the powder and -20°C for reconstituted aliquots.[2][4] Avoid repeated freeze-thaw cycles.[6] |
| Incorrect pH or temperature of the assay buffer. | Verify the pH of the buffer is at the optimal range (around 7.8) at the assay temperature (typically 25°C).[2] Ensure the spectrophotometer is properly thermostatted. | |
| Presence of inhibitors in the sample. | Some substances like EDTA (>0.5 mM), SDS (>0.2%), and sodium azide (>0.2%) can interfere with the assay.[8] Consider sample purification or dilution. | |
| High Background Signal | Substrate instability or spontaneous hydrolysis. | Prepare fresh substrate solution and protect it from light if it is photosensitive. Run a blank reaction without the enzyme to measure the rate of spontaneous hydrolysis.[2] |
| Contamination of reagents. | Use high-purity water and reagents. Ensure cleanliness of labware. | |
| Inconsistent Readings / High Variability | Pipetting errors. | Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent volumes.[8] |
| Incomplete mixing of reagents. | Mix all solutions thoroughly by inversion or gentle vortexing before and after adding to the reaction mixture. | |
| Temperature fluctuations. | Ensure all reagents and the reaction mixture are equilibrated to the assay temperature.[2][3] | |
| Non-linear Reaction Rate | Substrate depletion. | If the reaction rate decreases over time, the substrate may be getting depleted. Use a lower enzyme concentration or a higher initial substrate concentration. |
| Enzyme instability under assay conditions. | The enzyme may be losing activity over the course of the assay. Check the stability of the enzyme under the specific assay conditions (pH, temperature, buffer composition). Calcium ions can help stabilize the enzyme.[4] |
Experimental Protocols
Spectrophotometric Chymotrypsin Assay using BTEE
This protocol is adapted from standard procedures for measuring chymotrypsin activity.[1][2][3]
1. Reagent Preparation:
-
Assay Buffer: 80 mM Tris-HCl, pH 7.8, containing 100 mM CaCl₂.
-
Substrate Stock Solution (BTEE): 1.18 mM N-Benzoyl-L-Tyrosine Ethyl Ester in 50% (v/v) methanol.
-
Enzyme Solution: Prepare a stock solution of chymotrypsin (e.g., 1 mg/mL) in cold 1 mM HCl. Immediately before use, dilute to the working concentration (e.g., 2-5 units/mL) in cold 1 mM HCl.
2. Assay Procedure:
-
Set a spectrophotometer to 256 nm and equilibrate to 25°C.
-
In a 3 mL cuvette, add 1.5 mL of Assay Buffer and 1.4 mL of BTEE Solution.
-
Mix by inversion and incubate in the spectrophotometer for 4-5 minutes to reach thermal equilibrium.
-
Initiate the reaction by adding 0.1 mL of the diluted Enzyme Solution.
-
Immediately mix by inversion and record the increase in absorbance at 256 nm for approximately 5 minutes.
-
Calculate the rate of change in absorbance (ΔA₂₅₆/minute) from the initial linear portion of the curve.
3. Calculation of Activity: One unit of chymotrypsin will hydrolyze 1.0 µmole of BTEE per minute at pH 7.8 at 25°C. The activity is calculated using the molar extinction coefficient of the product.
Visual Guides
Caption: General workflow for a spectrophotometric chymotrypsin assay.
Caption: A logical workflow for troubleshooting low chymotrypsin activity.
References
- 1. Procedure for Enzymatic Assay of α-Chymotrypsin (EC 3.4.21.1) [sigmaaldrich.com]
- 2. Chymotrypsin - Assay | Worthington Biochemical [worthington-biochem.com]
- 3. rsc.org [rsc.org]
- 4. Chymotrypsin [sigmaaldrich.com]
- 5. Chymotrypsin selectively digests β-lactoglobulin in whey protein isolate away from enzyme optimal conditions: Potential for native α-lactalbumin purification | Journal of Dairy Research | Cambridge Core [cambridge.org]
- 6. m.youtube.com [m.youtube.com]
- 7. content.abcam.com [content.abcam.com]
- 8. docs.abcam.com [docs.abcam.com]
Technical Support Center: Interference in Chromogenic Peptide Substrate Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and mitigate interference in chromogenic peptide substrate assays.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of interference in chromogenic peptide substrate assays?
A1: Interference in chromogenic assays can arise from various sources within the sample matrix or the assay reagents themselves. The most common interferences include:
-
Spectral Interference: Occurs when substances in the sample absorb light at the same wavelength used to measure the chromogenic product. Common culprits include hemoglobin (from hemolysis), bilirubin (icterus), and lipids (lipemia).[1][2][3][4]
-
Endogenous Enzyme Activity: Samples may contain enzymes that can either directly cleave the chromogenic substrate or interfere with the enzyme of interest. For example, endogenous peroxidases or phosphatases can cause high background staining in assays using HRP or AP detection systems.[5][6]
-
Sample Matrix Effects: Components within the biological sample, such as proteins, lipids, and salts, can non-specifically interact with the enzyme or substrate, leading to either inhibition or enhancement of the signal.[7][8][9]
-
Product Inhibition: The product generated from the cleavage of the chromogenic substrate can sometimes act as a competitive inhibitor for the enzyme, slowing down the reaction rate over time.[10][11]
-
Compound-Specific Interference: In drug development, the therapeutic compounds being tested can directly interfere with the assay by inhibiting the enzyme, reacting with the substrate, or having spectral properties that overlap with the product.[12]
Troubleshooting Guides
Issue 1: High Background Signal
High background can mask the true signal from your enzyme of interest, leading to inaccurate results.
Possible Causes and Solutions:
| Cause | Solution |
| Endogenous Enzyme Activity | Pre-treat samples to inactivate endogenous enzymes. For peroxidases, incubate with 3% H₂O₂ in methanol or water. For alkaline phosphatases, 1mM levamisole can be used.[5][6] |
| Non-specific Binding of Antibodies | Increase the concentration or change the type of blocking buffer (e.g., BSA, non-fat dry milk, or commercial blocking solutions). Ensure adequate washing steps between antibody incubations.[5][13][14] |
| Contaminated Reagents or Buffers | Use fresh, high-quality reagents and buffers. Ensure proper storage conditions are maintained. Poor water quality can also contribute to high background.[15] |
| Substrate Auto-hydrolysis | Some chromogenic substrates can spontaneously hydrolyze over time. Prepare fresh substrate solutions for each experiment and protect them from light. |
Experimental Protocol: Quenching Endogenous Peroxidase Activity
-
Prepare Quenching Solution: Dilute 30% hydrogen peroxide (H₂O₂) to a final concentration of 3% in methanol or sterile water.
-
Sample Incubation: After sample preparation and immobilization (e.g., on a microplate well), add the 3% H₂O₂ solution to each well.
-
Incubation Time: Incubate for 10-15 minutes at room temperature.[5]
-
Washing: Aspirate the quenching solution and wash the wells thoroughly three times with a suitable wash buffer (e.g., PBS with 0.05% Tween-20).
-
Proceed with Assay: Continue with the blocking step and the rest of the assay protocol.
Issue 2: Weak or No Signal
A lack of signal can be equally frustrating. This troubleshooting guide will help you identify the potential cause.
Possible Causes and Solutions:
| Cause | Solution |
| Inactive Enzyme | Ensure the enzyme is stored correctly and has not been subjected to multiple freeze-thaw cycles. Always keep enzymes on ice when not in use.[16] Run a positive control with a known active enzyme to verify assay components are working.[16] |
| Incorrect Buffer Conditions | Verify that the pH and ionic strength of the assay buffer are optimal for your enzyme of interest. Ensure all reagents are brought to room temperature before starting the assay.[16][17] |
| Sub-optimal Substrate Concentration | The substrate concentration may be too low, limiting the reaction rate. Perform a substrate titration experiment to determine the optimal concentration (ideally at or near the Kₘ value). |
| Presence of Inhibitors in the Sample | The sample matrix may contain inhibitors. Try diluting the sample to reduce the inhibitor concentration.[18] If a specific inhibitor is suspected, a specific removal step may be necessary. |
Experimental Protocol: Determining Initial Velocity
To ensure your measurements are accurate, it's crucial to measure the reaction rate during the initial, linear phase.
-
Prepare Reagents: Prepare all assay components (enzyme, substrate, buffer) and equilibrate them to the assay temperature.
-
Set up the Reaction: In a microplate, add the buffer and the sample/enzyme.
-
Initiate the Reaction: Add the chromogenic substrate to initiate the reaction.
-
Kinetic Reading: Immediately place the plate in a microplate reader and take absorbance readings at regular, short intervals (e.g., every 30-60 seconds) for a defined period.
-
Analyze the Data: Plot absorbance versus time. The initial velocity is the slope of the linear portion of this curve, typically where less than 10% of the substrate has been consumed.[11]
Issue 3: Inconsistent or Irreproducible Results
Variability between wells or experiments can compromise the validity of your data.
Possible Causes and Solutions:
| Cause | Solution |
| Pipetting Errors | Ensure pipettes are calibrated and use proper pipetting techniques. Prepare a master mix of reagents to add to all wells to minimize well-to-well variability.[16] |
| Temperature Fluctuations | Ensure all reagents and the microplate are at a stable, uniform temperature throughout the assay. Even a 10°C change can significantly alter enzyme kinetics.[16] |
| Inadequate Mixing | After adding reagents, ensure proper mixing by gently tapping the plate or using an orbital shaker. Insufficient mixing can lead to localized concentration differences.[16] |
| Edge Effects in Microplates | The outer wells of a microplate can be more susceptible to temperature and evaporation effects. Avoid using the outermost wells for critical samples or ensure the plate is incubated in a humidified chamber. |
Data Interpretation and Management
Understanding Spectral Interference
Hemolysis, icterus, and lipemia (HIL) are common pre-analytical variables that can interfere with chromogenic assays by absorbing light at the detection wavelength.
| Interferent | Source | Wavelength of Max. Absorbance (approx.) | Effect on Assay |
| Hemoglobin | Hemolysis (ruptured red blood cells) | ~415 nm, 540 nm, 577 nm | Falsely increases absorbance readings.[1][4] |
| Bilirubin | Icterus (high bilirubin levels) | ~450-460 nm | Can cause spectral interference, though the effect varies depending on the assay and instrument.[2][3] |
| Lipids | Lipemia (high lipid/triglyceride levels) | Causes light scattering (turbidity) | Can lead to falsely elevated absorbance readings or failure to generate a robust signal.[2][3] |
Mitigation Strategy: Sample Dilution
Diluting the sample can often reduce the concentration of interfering substances to a level that no longer affects the assay.[18] However, it's crucial to ensure that the analyte of interest remains at a detectable concentration after dilution.
Visual Guides and Workflows
General Workflow for a Chromogenic Peptide Substrate Assay
A typical workflow for performing a chromogenic peptide substrate assay.
Troubleshooting Logic for High Background
A decision tree for troubleshooting high background signals.
Signaling Pathway of a Generic Chromogenic Assay
The basic principle of a chromogenic peptide substrate assay.
References
- 1. Hemolysis interference in 10 coagulation assays on an instrument with viscosity-based, chromogenic, and turbidimetric clot detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Revisiting the effects of spectral interfering substances in optical end-point coagulation assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Interference in specialized coagulation assays affecting the protein C pathway: Effects of marked haemolysis, hyperbilirubinaemia and lipaemia on chromogenic and clotting tests on two coagulation platforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sundiagnostics.us [sundiagnostics.us]
- 5. IHC Troubleshooting Guide | Thermo Fisher Scientific - SG [thermofisher.com]
- 6. qedbio.com [qedbio.com]
- 7. bataviabiosciences.com [bataviabiosciences.com]
- 8. chromatographytoday.com [chromatographytoday.com]
- 9. arborassays.com [arborassays.com]
- 10. Assessing the impact of product inhibition in a chromogenic assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Immunohistochemistry (IHC) Troubleshooting Guide & the Importance of Using Controls | Cell Signaling Technology [cellsignal.com]
- 14. sinobiological.com [sinobiological.com]
- 15. Surmodics - What Causes High Background in ELISA Tests? [shop.surmodics.com]
- 16. home.sandiego.edu [home.sandiego.edu]
- 17. docs.abcam.com [docs.abcam.com]
- 18. chromatographyonline.com [chromatographyonline.com]
Validation & Comparative
A Comparative Guide to Chromogenic Substrates: Suc-Val-Pro-Phe-pNA vs. Suc-Ala-Ala-Pro-Phe-pNA
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two common chromogenic substrates used in protease activity assays: N-Succinyl-Valyl-Prolyl-Phenylalanyl-p-nitroanilide (Suc-Val-Pro-Phe-pNA) and N-Succinyl-Alanyl-Alanyl-Prolyl-Phenylalanyl-p-nitroanilide (Suc-Ala-Ala-Pro-Phe-pNA). This comparison is based on available experimental data and structural insights to aid in the selection of the appropriate substrate for your research needs.
Introduction
Both this compound and Suc-Ala-Ala-Pro-Phe-pNA are synthetic peptides designed to be cleaved by chymotrypsin-like serine proteases. Upon cleavage of the peptide bond C-terminal to the phenylalanine residue, the chromogenic group p-nitroaniline (pNA) is released. The concentration of the liberated pNA can be measured spectrophotometrically at or near 405 nm, providing a quantitative measure of enzyme activity. The key difference between these two substrates lies in the amino acid at the P3 position (Valine vs. Alanine), which can significantly influence their interaction with the target protease and, consequently, the kinetic parameters of the enzymatic reaction.
Performance Comparison
Suc-Ala-Ala-Pro-Phe-pNA is a widely used and well-characterized substrate for a variety of proteases, including chymotrypsin and cathepsin G.[1] For human neutrophil cathepsin G, a Michaelis-Menten constant (K_m_) of 1.7 mM has been reported for this substrate.[2]
This compound is also recognized as a substrate for chymotrypsin-like enzymes, including cathepsin G.[3][4][5] However, detailed kinetic data for this substrate is less prevalent in the literature. Structural and substrate specificity studies on cathepsin G have indicated that a bulky, β-branched amino acid like valine at positions near the scissile bond can be detrimental to substrate binding and catalysis. This suggests that this compound may be a less efficient substrate for cathepsin G compared to substrates with smaller, non-branched amino acids at the P3 position.
A study on the crystal structure of human cathepsin G in complex with a phosphonate inhibitor analog of this compound provides insights into the binding interactions within the enzyme's active site.[6][7]
Quantitative Data Summary
The following table summarizes the available kinetic data for the two substrates. The lack of comprehensive, directly comparable data for this compound is a notable limitation.
| Substrate | Target Enzyme | K_m_ (mM) | k_cat_ (s⁻¹) | k_cat_/K_m_ (M⁻¹s⁻¹) | Reference |
| Suc-Ala-Ala-Pro-Phe-pNA | Human Neutrophil Cathepsin G | 1.7 | Not Reported | Not Reported | [2] |
| This compound | Chymotrypsin / Cathepsin G | Not Reported | Not Reported | Not Reported | - |
Note: The absence of reported kinetic parameters for this compound in the reviewed literature prevents a direct quantitative comparison of its performance against Suc-Ala-Ala-Pro-Phe-pNA. Researchers are advised to perform their own kinetic studies to determine the optimal substrate for their specific application.
Experimental Protocols
Below are detailed methodologies for performing enzyme activity assays using these chromogenic substrates. These protocols are generalized and may require optimization for specific enzymes and experimental conditions.
General Chromogenic Protease Assay Protocol
This protocol outlines the fundamental steps for measuring protease activity using either this compound or Suc-Ala-Ala-Pro-Phe-pNA.
Materials:
-
Protease of interest (e.g., chymotrypsin, cathepsin G)
-
Chromogenic substrate (this compound or Suc-Ala-Ala-Pro-Phe-pNA)
-
Assay Buffer (e.g., 0.1 M HEPES, pH 7.5, containing 0.5 M NaCl and 10% DMSO)
-
Microplate reader or spectrophotometer capable of reading absorbance at 405 nm
-
96-well microplate or cuvettes
Procedure:
-
Prepare a stock solution of the substrate: Dissolve the substrate in an appropriate solvent (e.g., DMSO) to a stock concentration of 10-20 mM.
-
Prepare working solutions: Dilute the substrate stock solution and the enzyme to their final desired concentrations in the assay buffer.
-
Set up the reaction: In a microplate well or cuvette, add the assay buffer and the enzyme solution.
-
Initiate the reaction: Add the substrate working solution to the enzyme mixture to start the reaction. The final reaction volume can be, for example, 200 µL.
-
Monitor the reaction: Immediately begin monitoring the increase in absorbance at 405 nm at a constant temperature (e.g., 25°C or 37°C) for a set period.[8]
-
Calculate the reaction rate: Determine the initial velocity (V₀) of the reaction from the linear portion of the absorbance vs. time plot. The rate of p-nitroaniline release can be calculated using the Beer-Lambert law (A = εcl), where ε is the molar extinction coefficient of p-nitroaniline (typically ~8,800 M⁻¹cm⁻¹ at 410 nm).[1]
Experimental Workflow Diagram
Caption: Workflow for a typical chromogenic protease assay.
Signaling Pathway and Mechanism of Action
Proteolytic Cleavage and Chromophore Release
The fundamental principle behind these assays is the enzymatic hydrolysis of a peptide bond, leading to the release of a detectable chromophore. Chymotrypsin and cathepsin G are serine proteases that utilize a catalytic triad (Ser-His-Asp) in their active site to perform nucleophilic catalysis.
Caption: Enzymatic cleavage of a p-nitroanilide substrate.
Conclusion
Both this compound and Suc-Ala-Ala-Pro-Phe-pNA serve as valuable tools for assaying the activity of chymotrypsin-like proteases. Suc-Ala-Ala-Pro-Phe-pNA is a more extensively characterized substrate with known kinetic parameters for enzymes like cathepsin G. In contrast, while this compound is also a substrate for these enzymes, the presence of a valine residue at the P3 position may lead to lower catalytic efficiency due to steric hindrance, particularly for enzymes like cathepsin G. The choice of substrate should be guided by the specific enzyme being studied and the research objectives. It is highly recommended that researchers perform preliminary kinetic analyses to validate the suitability of a chosen substrate for their particular experimental system.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. glpbio.com [glpbio.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. The 1.8 A crystal structure of human cathepsin G in complex with Suc-Val-Pro-PheP-(OPh)2: a Janus-faced proteinase with two opposite specificities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The 1.8 A crystal structure of human cathepsin G in complex with Suc-Val-Pro-PheP-(OPh)2: a Janus-faced proteinase with two opposite specificities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cathepsin G Induces Cell Aggregation of Human Breast Cancer MCF-7 Cells via a 2-Step Mechanism: Catalytic Site-Independent Binding to the Cell Surface and Enzymatic Activity-Dependent Induction of the Cell Aggregation - PMC [pmc.ncbi.nlm.nih.gov]
A Kinetic Comparison of p-Nitroaniline (pNA) Substrates for Protease Activity Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the kinetic performance of various p-nitroaniline (pNA) substrates for several common proteases. The selection of an appropriate substrate is critical for the development of robust and sensitive enzyme assays. Here, we present key kinetic parameters, detailed experimental protocols, and visual representations of the underlying biochemical processes to aid in your research and development endeavors.
Introduction to pNA Substrates
Chromogenic substrates, particularly those based on p-nitroaniline (pNA), are invaluable tools in enzyme kinetics. These synthetic peptides are designed to mimic the natural substrates of proteases. Upon enzymatic cleavage of the amide bond between the peptide and the pNA moiety, the yellow chromophore, p-nitroaniline, is released. The rate of pNA release, which can be monitored spectrophotometrically, is directly proportional to the enzyme's activity. The primary kinetic parameters, Michaelis constant (K_m_) and catalytic rate constant (k_cat_), provide insights into substrate affinity and turnover rate, respectively. A lower K_m_ value indicates a higher affinity of the enzyme for the substrate, while a higher k_cat_ value signifies a faster catalytic turnover. The ratio k_cat_/K_m_ is a measure of the enzyme's catalytic efficiency.
Comparative Kinetic Data
The following tables summarize the kinetic parameters for various pNA substrates with their respective proteases. These values have been compiled from multiple studies and can be used to select the most suitable substrate for your specific application. Note that experimental conditions such as pH, temperature, and buffer composition can influence these parameters.
Trypsin Substrates
Trypsin is a serine protease that preferentially cleaves peptide chains at the carboxyl side of lysine or arginine residues.
| Substrate Name | Abbreviation | K_m_ (mM) | k_cat_ (s⁻¹) | k_cat_/K_m_ (M⁻¹s⁻¹) |
| Nα-Benzoyl-DL-arginine 4-nitroanilide hydrochloride | BAPNA | 0.078[1] | 5.4[1] | 69,231 |
| N-α-benzyloxycarbonyl-L-lysine-p-nitroanilide | Z-Lys-pNA | 0.372 (at optimal pH)[2] | 0.517 (at optimal pH)[3] | 1,390 (at optimal pH)[3] |
| Octanoyl-Arg-pNA | - | - | - | - |
| Acetyl-Pro-Arg-pNA | - | - | - | - |
| Acetyl-Phe-Gly-Arg-pNA | - | - | - | - |
Note: The kinetic parameters for Z-Lys-pNA are pH-dependent. The values presented are at optimal pH conditions as reported in the cited literature. One study found that Octanoyl-Arg-pNA was hydrolyzed four times more rapidly by trypsin than the commonly used substrate Benzoyl-Arg-pNa[4]. The best trypsin substrates were found to contain proline and norleucine at the P2 subsite[4].
Chymotrypsin Substrates
Chymotrypsin is a serine protease that preferentially cleaves peptide chains at the carboxyl side of tyrosine, tryptophan, and phenylalanine residues.
| Substrate Name | Abbreviation | K_m_ (mM) | k_cat_ (s⁻¹) | k_cat_/K_m_ (M⁻¹s⁻¹) |
| N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide | Suc-AAPF-pNA | 0.080[5] | 120[5] | 1,500,000[5] |
| N-Acetyl-L-phenylalanyl-p-nitroanilide | Ac-Phe-pNA | - | - | - |
| N-Acetyl-L-tyrosine-p-nitroanilide | Ac-Tyr-pNA | - | - | - |
Note: Kinetic data for a wider range of chymotrypsin-specific pNA substrates is less consistently reported in the literature compared to trypsin and caspases.
Caspase-3 Substrates
Caspase-3 is a cysteine-aspartic protease that plays a crucial role in apoptosis. It recognizes and cleaves peptide substrates containing the Asp-Glu-Val-Asp (DEVD) sequence.
| Substrate Name | Abbreviation | K_m_ (µM) | k_cat_ (s⁻¹) | k_cat_/K_m_ (M⁻¹s⁻¹) |
| Acetyl-Asp-Glu-Val-Asp-p-nitroanilide | Ac-DEVD-pNA | 11 | - | - |
| Acetyl-Val-Ala-Asp-p-nitroanilide | Ac-VAD-pNA | - | - | - |
Note: Ac-DEVD-pNA is a well-established substrate for caspase-3 and caspase-7. One source provides Km values of Ac-DEVD-pNA for caspases-1, -3, -4, -6, and -7 as 18, 11, 32, 180, and 12 µM, respectively; it is not cleaved by caspase-2. The catalytic efficiencies (kcat/KM) for caspase-3 cleavage of well-known human substrates are greater than 1 x 10⁴/M/s and approach the rate for an optimal DEVD-afc synthetic substrate (~1 × 10⁶/M/s)[5].
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the processes involved, the following diagrams illustrate the enzymatic reaction and a typical experimental workflow for kinetic analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Kinetic Studies of the Effect of pH on the Trypsin-Catalyzed Hydrolysis of N-α-benzyloxycarbonyl-l-lysine-p-nitroanilide: Mechanism of Trypsin Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis and kinetic parameters of hydrolysis by trypsin of some acyl-arginyl-p-nitroanilides and peptides containing arginyl-p-nitroanilide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. diapharma.com [diapharma.com]
A Comparative Guide to Chymotrypsin Activity Assays: Reproducibility and Accuracy
For researchers, scientists, and drug development professionals, the precise and reliable measurement of chymotrypsin activity is paramount. This guide provides a comparative analysis of the Suc-Val-Pro-Phe-pNA (p-nitroanilide) assay and two common alternatives: the N-Benzoyl-L-tyrosine ethyl ester (BTEE) spectrophotometric assay and a fluorometric assay. The focus is on the reproducibility and accuracy of these methods, supported by experimental data and detailed protocols.
Performance Comparison
The selection of an appropriate assay depends on the specific requirements of the experiment, such as sensitivity, sample throughput, and the presence of interfering substances. The following table summarizes the key performance metrics for the three compared assays.
| Parameter | Suc-Ala-Ala-Pro-Phe-pNA Assay (Colorimetric) | BTEE Assay (Spectrophotometric) | Fluorometric Assay |
| Principle | Enzymatic cleavage of the pNA substrate releases a chromophore, measured by absorbance at 405 nm.[4] | Hydrolysis of BTEE is monitored by the increase in absorbance at 256 nm.[5][6] | Enzymatic cleavage of a non-fluorescent substrate releases a fluorophore, measured by fluorescence emission.[7][8] |
| Intra-Assay CV | 1.8 - 4.0%[9] | Data not specified in reviewed literature. | Typically < 10% (as per general guidelines for immunoassays)[1][2][3] |
| Inter-Assay CV | 1.2 - 9.7%[9] | Data not specified in reviewed literature. | Typically < 15% (as per general guidelines for immunoassays)[1][2][3] |
| Detection Limit | 0.028 U/L[9] | Not explicitly stated, dependent on spectrophotometer sensitivity. | As low as 0.01 mU.[7][8] |
| Linear Range | 0.028-1.01 U/L[9] | Dependent on enzyme concentration and substrate availability. | Dependent on substrate concentration and instrument settings. |
Experimental Workflows
To ensure the reproducibility and accuracy of experimental results, adherence to a well-defined protocol is crucial. The following diagrams illustrate the typical experimental workflows for each of the compared assays.
Experimental Protocols
Suc-Ala-Ala-Pro-Phe-pNA Colorimetric Assay Protocol
This protocol is based on the principle that the hydrolysis of Suc-Ala-Ala-Pro-Phe-pNA by chymotrypsin releases p-nitroaniline, which can be measured spectrophotometrically at 405 nm.[4]
Reagents:
-
0.1M Tris buffer, pH 9.0
-
Suc-Ala-Ala-Pro-Phe-pNA (Substrate) Stock Solution (50 mg in 1 ml DMSO)
-
10 mM citrate buffer, pH 3.40
-
Chymotrypsin standard and samples
Procedure:
-
Prepare a working substrate solution by diluting the stock solution in 0.1M Tris buffer.
-
Prepare a standard curve using the chymotrypsin standard.
-
Set a spectrophotometer to 405 nm and the cuvette holder to 37.0 ± 0.5°C.
-
Pipette 2.4 ml of the working substrate solution into a cuvette.
-
Add 600 µl of each standard and sample to the cuvette.
-
Immediately start recording the absorbance at 20-second intervals for 3 minutes.
-
Calculate the rate of change in absorbance to determine chymotrypsin activity.
BTEE Spectrophotometric Assay Protocol
This method measures the increase in absorbance at 256 nm resulting from the hydrolysis of N-Benzoyl-L-tyrosine ethyl ester (BTEE).[5][6]
Reagents:
-
0.08 M Tris-HCl buffer, pH 7.8, containing 0.1 M calcium chloride
-
1.18 mM BTEE solution in 50% (v/v) methanol
-
1 mM HCl
-
α-Chymotrypsin enzyme solution (2-5 units/mL in cold 1 mM HCl)
Procedure:
-
Equilibrate the spectrophotometer to 25°C.
-
In a quartz cuvette, mix 1.42 mL of Tris-HCl buffer and 1.48 mL of BTEE solution.
-
Blank the spectrophotometer with this mixture.
-
To the sample cuvettes, add 0.10 mL of the α-Chymotrypsin enzyme solution.
-
Immediately mix by inversion and record the increase in absorbance at 256 nm for approximately 5 minutes.
-
Determine the rate of absorbance change per minute from the linear portion of the curve.
Fluorometric Assay Protocol
This assay utilizes a synthetic fluorogenic substrate that, upon cleavage by chymotrypsin, releases a fluorescent product.[7][8]
Reagents:
-
Chymotrypsin Assay Buffer
-
Chymotrypsin Substrate
-
Chymotrypsin Activator
-
Chymotrypsin Inhibitor (for specificity control)
-
Coumarin Standard
-
Chymotrypsin Positive Control
Procedure:
-
Prepare samples (cell or tissue lysates) in ice-cold Chymotrypsin Assay Buffer.
-
Prepare a standard curve using the Coumarin Standard.
-
In a 96-well plate, add samples, positive control, and a reagent background control. For specificity, a set of samples can be pre-incubated with the Chymotrypsin Inhibitor.
-
Prepare a reaction mix containing Chymotrypsin Assay Buffer, Chymotrypsin Activator, and Chymotrypsin Substrate.
-
Add the reaction mix to all wells.
-
Immediately begin measuring the fluorescence (Excitation/Emission = 380/460 nm) in kinetic mode at 25°C for 30-60 minutes.
-
Calculate the chymotrypsin activity by comparing the rate of fluorescence increase to the standard curve.
Logical Comparison of Assay Characteristics
The choice between these assays involves a trade-off between sensitivity, cost, and complexity. The following diagram illustrates the logical relationships in selecting an appropriate assay based on experimental needs.
References
- 1. salimetrics.com [salimetrics.com]
- 2. researchgate.net [researchgate.net]
- 3. 2bscientific.com [2bscientific.com]
- 4. fao.org [fao.org]
- 5. Chymotrypsin - Assay | Worthington Biochemical [worthington-biochem.com]
- 6. Procedure for Enzymatic Assay of α-Chymotrypsin (EC 3.4.21.1) [sigmaaldrich.com]
- 7. assaygenie.com [assaygenie.com]
- 8. Chymotrypsin Activity Assay Kit (Fluorometric) - Creative BioMart [creativebiomart.net]
- 9. Chymotrypsin Activity Colorimetric Assay Kit - Elabscience® [elabscience.com]
A Guide to Inter-Laboratory Validation of Protease Assays Using Chromogenic Substrates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for the inter-laboratory validation of protease assays, specifically focusing on the use of the chromogenic substrate N-Succinyl-Alanine-Alanine-Proline-Phenylalanine-p-nitroanilide (Suc-Ala-Ala-Pro-Phe-pNA), a common substrate for chymotrypsin and other chymotrypsin-like serine proteases. The principles and protocols outlined here are readily adaptable for similar tetrapeptide p-nitroanilide substrates like Suc-Val-Pro-Phe-pNA.
The objective of an inter-laboratory study is to establish the reproducibility and reliability of an analytical method across different laboratories. This is crucial for standardizing assays in collaborative research, clinical trials, and quality control processes. This guide offers a standardized protocol and data comparison templates to facilitate such validation studies.
Comparative Data from a Simulated Inter-Laboratory Study
To illustrate the output of a validation study, the following table summarizes hypothetical data from three independent laboratories measuring the kinetic parameters of α-chymotrypsin using the standardized protocol described below. Such a table is essential for comparing the precision and accuracy of the assay across different sites.
| Parameter | Laboratory 1 | Laboratory 2 | Laboratory 3 | Mean | Standard Deviation | Coefficient of Variation (%) |
| K_m_ (mM) | 1.72 | 1.68 | 1.75 | 1.72 | 0.035 | 2.03 |
| V_max_ (µmol/min) | 0.45 | 0.48 | 0.46 | 0.46 | 0.015 | 3.26 |
| Intra-assay Precision (CV%) | 2.5 | 2.8 | 2.6 | 2.63 | 0.15 | 5.70 |
| Inter-assay Precision (CV%) | 4.1 | 4.5 | 4.3 | 4.3 | 0.20 | 4.65 |
Standardized Experimental Protocol
A standardized protocol is paramount for a successful inter-laboratory validation to minimize variability arising from procedural differences.
Principle: The protease cleaves the peptide bond on the C-terminal side of the phenylalanine residue in the Suc-Ala-Ala-Pro-Phe-pNA substrate. This releases p-nitroaniline (pNA), a chromophore that can be quantified by measuring the absorbance at 405-410 nm. The rate of pNA release is directly proportional to the enzyme's activity.
Materials:
-
α-Chymotrypsin (or other target protease)
-
Suc-Ala-Ala-Pro-Phe-pNA substrate
-
Dimethyl sulfoxide (DMSO)
-
Tris buffer (0.1 M, pH 8.0-9.0)
-
Calcium chloride (CaCl₂)
-
Microplate reader or spectrophotometer capable of reading at 405-410 nm
-
96-well microplates or cuvettes
Procedure:
-
Reagent Preparation:
-
Assay Buffer: Prepare 0.1 M Tris buffer, pH 8.6, containing 10 mM CaCl₂.
-
Substrate Stock Solution: Dissolve Suc-Ala-Ala-Pro-Phe-pNA in DMSO to a concentration of 10 mM. This solution should be stored in the dark at -20°C.
-
Enzyme Solutions: Prepare a stock solution of the protease in the assay buffer. Serial dilutions should be made to determine the optimal enzyme concentration.
-
-
Assay Procedure:
-
Set the spectrophotometer or microplate reader to 37°C and the measurement wavelength to 405 nm.
-
Add the assay buffer to the wells of the microplate.
-
Add the enzyme solution to the wells.
-
To initiate the reaction, add the substrate working solution to each well. The final substrate concentration will typically be in the range of 0.2 to 1.6 mM.
-
Immediately begin monitoring the change in absorbance at 405 nm over time (e.g., every 20-60 seconds for 5-10 minutes).
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot.
-
To determine the Michaelis-Menten constant (K_m_) and maximum velocity (V_max_), perform the assay with varying substrate concentrations and fit the data to the Michaelis-Menten equation.
-
Enzyme activity can be expressed in units, where one unit is the amount of enzyme that hydrolyzes 1 µmol of substrate per minute under the specified conditions.
-
Experimental Workflow
The following diagram illustrates the standardized workflow for the protease assay. Adherence to this workflow is critical for ensuring consistency across participating laboratories.
Caption: Standardized workflow for inter-laboratory protease assay validation.
Signaling Pathway of Substrate Cleavage
The underlying principle of this assay is a simple enzymatic reaction that results in a color change. The following diagram illustrates this process.
Caption: Enzymatic cleavage of the chromogenic substrate by a protease.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
